Tenifatecan
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
属性
IUPAC Name |
1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHZRBUSQSYTTP-PTXGIJCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031352 | |
| Record name | Tenifatecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
905.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850728-18-6 | |
| Record name | Tenifatecan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenifatecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIFATECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenifatecan mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Topoisomerase I Inhibitors in Cancer Cells, Focusing on the Camptothecin Analogue Topotecan
Disclaimer: Information regarding "Tenifatecan" was not publicly available at the time of this writing. This guide focuses on the well-characterized topoisomerase I inhibitor, Topotecan , a water-soluble analogue of camptothecin. The principles of its mechanism of action are representative of this class of chemotherapeutic agents.
Executive Summary
Topotecan is a potent, semi-synthetic cytotoxic agent that targets DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] Its mechanism of action centers on the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1][2] This stabilization prevents the re-ligation of the DNA strand, and the collision of the DNA replication fork with this trapped complex leads to the formation of lethal double-strand DNA breaks.[3][4] The accumulation of these breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[2][5] This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams for researchers and drug development professionals.
Core Mechanism: Topoisomerase I Inhibition
DNA Topoisomerase I (Top1) is a nuclear enzyme essential for relieving torsional strain in DNA during processes like replication and transcription. It achieves this by inducing transient single-strand breaks in the DNA, allowing the DNA to unwind, and then re-ligating the break.[3][6]
Topotecan exerts its cytotoxic effect through the following sequence:
-
Binding and Intercalation: Topotecan's active lactone form intercalates into the DNA at the site of the Top1-mediated cleavage.[3]
-
Stabilization of the Cleavable Complex: It binds to and stabilizes the Top1-DNA covalent complex.[1][7] This ternary complex (Topotecan-Top1-DNA) is trapped, preventing the enzyme from re-ligating the single-strand break.[3]
-
Induction of DNA Damage: During the S-phase of the cell cycle, the advancing replication fork collides with the trapped cleavable complex. This collision converts the single-strand break into an irreversible, lethal double-strand DNA break.[3][4] Mammalian cells are unable to efficiently repair these extensive double-strand breaks.[3]
Diagram: Core Mechanism of Topotecan
Caption: Core mechanism of Topotecan action.
Downstream Cellular Consequences
The generation of double-strand breaks by Topotecan initiates the DNA Damage Response (DDR), a complex signaling network that dictates the cell's fate.[8]
-
Activation of DDR Sensors: Double-strand breaks are recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase.
-
Signal Transduction: Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinases CHK2 and the histone variant H2AX (forming γH2AX), a key marker of DNA double-strand breaks.
-
Cell Cycle Arrest: The DDR pathway activates cell cycle checkpoints, predominantly at the G2/M phase, to halt cell division and allow time for DNA repair. This arrest is often mediated by the p53 tumor suppressor protein.[5]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is driven into apoptosis (programmed cell death).[4] This process involves the activation of a cascade of caspases, which dismantle the cell.
Diagram: Downstream Signaling Pathway
References
- 1. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topotecan - Wikipedia [en.wikipedia.org]
- 4. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of Tenifatecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenifatecan, a highly lipophilic prodrug of the potent anticancer agent 7-Ethyl-10-hydroxycamptothecin (SN-38), represents a significant advancement in the delivery of camptothecin-based therapies. As an oil-in-water emulsion, this compound is formed by the covalent linkage of SN-38 to α-tocopherol via a succinate linker. This strategic conjugation enhances the solubility and circulation time of the active metabolite, SN-38, thereby improving its therapeutic index. This technical guide provides a comprehensive overview of the synthetic and purification methodologies for this compound, drawing from available literature on its precursors and analogous compounds. Detailed experimental protocols, structured data tables for comparative analysis, and visualizations of the synthetic pathways are presented to aid researchers and drug development professionals in their understanding and potential application of these methods.
Introduction
This compound (SN-2310) is an investigational anticancer agent designed to overcome the poor water solubility and associated formulation challenges of SN-38, the active metabolite of the FDA-approved drug Irinotecan.[1] SN-38 exhibits significantly higher cytotoxic activity than Irinotecan but its clinical development has been hampered by its hydrophobicity. This compound addresses this by conjugating SN-38 to the lipophilic vitamin E (α-tocopherol) through a biodegradable succinate ester linkage.[1] The resulting molecule is formulated as an oil-in-water injectable emulsion, which is designed for improved stability and targeted drug delivery.[1]
The synthesis of this compound is a multi-step process that can be logically divided into three core stages:
-
Synthesis of the active pharmaceutical ingredient (API): 7-Ethyl-10-hydroxycamptothecin (SN-38).
-
Synthesis of the lipophilic carrier with a linker: α-Tocopheryl succinate.
-
Conjugation and Purification: Esterification of SN-38 with α-tocopheryl succinate to form this compound, followed by rigorous purification.
-
Formulation: Preparation of the final oil-in-water emulsion dosage form.
This guide will provide a detailed examination of the experimental protocols and purification techniques associated with each of these stages.
Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN-38)
The synthesis of SN-38 is a critical first step. Several synthetic routes have been reported, with a common strategy involving the construction of the pentacyclic core of camptothecin. One notable method involves the reaction of a trione intermediate with an aminohydroxyphenylpropanone derivative.
Experimental Protocol: Synthesis of SN-38
A widely cited method for the synthesis of SN-38 involves the condensation of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione with 1-(2-amino-5-hydroxyphenyl)-propan-1-one.[2]
Materials:
-
(S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
-
1-(2-amino-5-hydroxyphenyl)-propan-1-one
-
Toluene
-
Acetic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A mixture of (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and 1-(2-amino-5-hydroxyphenyl)-propan-1-one is prepared in a solvent system of toluene and acetic acid.
-
The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization reactions.
-
Upon completion of the reaction, a portion of the solvent is removed by distillation.
-
Ethanol is then added to the reaction mixture at an elevated temperature, followed by a brief reflux.
-
The mixture is cooled to room temperature and stirred for an extended period to promote crystallization of the product.
-
Further cooling to 0-5 °C is performed to maximize the yield of the crystalline product.
-
The solid product is isolated by filtration and washed with cold ethanol.
-
The resulting 7-Ethyl-10-hydroxycamptothecin (SN-38) is dried under reduced pressure.
Purification of SN-38
Purification of the crude SN-38 is essential to remove any unreacted starting materials, byproducts, or other impurities. Crystallization is a primary method for purification.
Protocol: Crystallization of SN-38
-
The crude SN-38 is dissolved in a suitable solvent mixture, such as aqueous acetic acid.
-
The solution is heated to ensure complete dissolution.
-
The solution is then cooled slowly to induce crystallization.
-
The crystalline solid is collected by filtration, washed with a suitable solvent (e.g., water), and dried under vacuum.
Quantitative Data for SN-38 Synthesis
| Parameter | Value | Reference |
| Yield | 91.0% | [2] |
| Purity (HPLC) | >99.8% | [3] |
Synthesis of α-Tocopheryl Succinate
The synthesis of the lipophilic carrier, α-tocopheryl succinate, involves the esterification of α-tocopherol with succinic anhydride.
Experimental Protocol: Synthesis of α-Tocopheryl Succinate
Materials:
-
α-Tocopherol
-
Succinic anhydride
-
Pyridine (or another suitable base/catalyst)
-
An inert solvent (e.g., toluene)
Procedure:
-
α-Tocopherol and succinic anhydride are dissolved in an inert solvent.
-
Pyridine is added to the mixture to catalyze the reaction.
-
The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up by washing with aqueous acid to remove the pyridine.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude α-tocopheryl succinate.
Purification of α-Tocopheryl Succinate
The crude product can be purified by crystallization or column chromatography to remove any unreacted starting materials or byproducts.
Conjugation of SN-38 and α-Tocopheryl Succinate to form this compound
The final step in the synthesis of the this compound molecule is the esterification of the 10-hydroxy group of SN-38 with the carboxylic acid group of α-tocopheryl succinate. This reaction typically requires the activation of the carboxylic acid to facilitate the esterification with the sterically hindered phenolic hydroxyl group of SN-38. Carbodiimide coupling agents are commonly employed for this purpose.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Ethyl-10-hydroxycamptothecin (SN-38)
-
α-Tocopheryl succinate
-
A carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A catalyst (e.g., 4-dimethylaminopyridine (DMAP))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
Procedure:
-
α-Tocopheryl succinate is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The carbodiimide coupling agent and the catalyst are added to the solution, and the mixture is stirred for a short period to activate the carboxylic acid.
-
A solution of SN-38 in the same anhydrous solvent is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC).
-
The filtrate is then subjected to an aqueous workup to remove any water-soluble reagents and byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield the crude this compound.
Diagram: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Purification of this compound
Due to its highly lipophilic nature, the purification of this compound requires specialized chromatographic techniques.
Purification Protocol: Column Chromatography
Stationary Phase: Silica gel is a common choice, but for highly lipophilic compounds, reverse-phase silica gel (e.g., C18) may be more effective.
Mobile Phase: A gradient of non-polar and moderately polar solvents is typically used. For normal phase chromatography, a mixture of hexanes and ethyl acetate or dichloromethane and methanol might be employed. For reverse-phase chromatography, a mixture of water and acetonitrile or methanol is common.
Procedure:
-
The crude this compound is dissolved in a minimal amount of the mobile phase.
-
The solution is loaded onto a pre-packed chromatography column.
-
The mobile phase is passed through the column, and fractions are collected.
-
The fractions are analyzed by TLC or HPLC to identify those containing the pure product.
-
The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.
Quantitative Data for Purification
Formulation of this compound (SN-2310) Oil-in-Water Emulsion
The final step is the formulation of the purified this compound into a stable oil-in-water injectable emulsion. This process involves dispersing the oil phase, containing the drug, into an aqueous phase with the aid of emulsifiers.
Formulation Protocol
Components:
-
Oil Phase: A pharmaceutically acceptable oil (e.g., soybean oil, medium-chain triglycerides) containing the dissolved this compound.
-
Aqueous Phase: Water for injection, potentially with tonicity-adjusting agents (e.g., glycerol).
-
Emulsifiers: A combination of surfactants to stabilize the emulsion (e.g., lecithin, polysorbates).
Procedure:
-
This compound is dissolved in the oil phase.
-
The emulsifiers are dissolved in either the oil or aqueous phase, depending on their solubility.
-
The oil phase is slowly added to the aqueous phase under high-shear homogenization to form a coarse emulsion.
-
The coarse emulsion is then subjected to high-pressure homogenization to reduce the droplet size to the nanometer range, forming a stable nanoemulsion.
-
The final emulsion is filtered through a sterilizing filter.
Diagram: this compound Formulation Workflow
Caption: Workflow for this compound Emulsion Formulation.
Characterization of the Emulsion
The final product must be characterized to ensure its quality and stability.
| Parameter | Method | Typical Specification |
| Particle Size Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | Nanometer range with a narrow distribution |
| Zeta Potential | Electrophoretic Light Scattering | Indicates stability against coalescence |
| Drug Content and Purity | HPLC | Conforms to predefined limits |
| Sterility | Sterility Testing | Must be sterile |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Test | Below specified limits |
Conclusion
The synthesis and purification of this compound is a complex, multi-step process that requires expertise in organic synthesis, purification sciences, and pharmaceutical formulation. While specific, detailed protocols for the final conjugation and formulation steps are not extensively published, this guide provides a comprehensive overview based on the synthesis of its precursors and established chemical and pharmaceutical principles. The successful development of this compound hinges on the efficient synthesis of high-purity SN-38, its successful conjugation to α-tocopheryl succinate, and the formulation of a stable, sterile oil-in-water nanoemulsion. Further research and process optimization are likely to be focused on improving the efficiency of the coupling reaction and ensuring the long-term stability of the final drug product.
References
Tenifatecan (assumed Topotecan): A Technical Guide to a Topoisomerase I Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The initial search for "Tenifatecan" did not yield any specific results. Based on the phonetic similarity and the requested topic, this guide has been developed assuming the intended subject was Topotecan , a well-documented topoisomerase I inhibitor.
Core Executive Summary
Topotecan is a semi-synthetic analog of the natural product camptothecin and a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][2][3] By stabilizing the covalent complex between topoisomerase I and DNA, topotecan induces single-strand breaks that are converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptotic cell death.[2][4][5] This mechanism of action makes it an effective agent against rapidly proliferating cancer cells. Topotecan has demonstrated significant antitumor activity in a range of preclinical models and has been approved for the treatment of various solid tumors, including ovarian, lung, and cervical cancers.[2][6][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to Topotecan.
Mechanism of Action
Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The enzyme nicks one strand of the DNA, allows the uncut strand to pass through the break, and then reseals the nick. Topotecan exerts its cytotoxic effect by binding to the topoisomerase I-DNA complex, preventing the religation of the single-strand break.[8][9] This stabilized "cleavable complex" becomes a roadblock for the advancing replication fork during the S-phase of the cell cycle. The collision of the replication machinery with this complex leads to the generation of irreversible double-strand DNA breaks.[2][4] Mammalian cells have limited capacity to repair these extensive DNA lesions, triggering cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in programmed cell death.[5][10]
Beyond its direct DNA-damaging effects, Topotecan has been shown to modulate cellular signaling pathways. The accumulation of DNA damage activates the DNA damage response (DDR) network, involving proteins like ATM and ATR, which can lead to cell cycle arrest.[10] In some cancer models, Topotecan has also been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, and to downregulate the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[11]
Preclinical Data
Topotecan has demonstrated broad-spectrum antitumor activity in a variety of preclinical models, both in vitro and in vivo.
In Vitro Cytotoxicity
The cytotoxic activity of Topotecan has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| Pediatric Cancer Cell Line Panel | Various (Leukemia, Neuroblastoma, Sarcoma) | 0.71 - 489 | Not Specified | [12] |
| H1299 | Non-Small Cell Lung Cancer | 12,670 | Not Specified | [13] |
| H1975 | Non-Small Cell Lung Cancer | 440 | Not Specified | [13] |
| HCC827 | Non-Small Cell Lung Cancer | 2,890 | Not Specified | [13] |
| U251 | Glioma | 2,730 | Not Specified | [13] |
| U87 | Glioma | 2,950 | Not Specified | [13] |
| GSCs-U251 | Glioma Stem Cells | 5,460 | Not Specified | [13] |
| GSCs-U87 | Glioma Stem Cells | 5,950 | Not Specified | [13] |
| HT-29 | Colon Cancer | 3,280 | MTT Assay (72 hrs) | [14] |
| Human Bone Marrow Cells | Normal Tissue | 130 | CFU-GM Assay | [14] |
| PC3 (Spheroid Model - Untreated) | Prostate Cancer | 37.8 | Not Specified | [15] |
| PC3 (Spheroid Model - MTD Topotecan) | Prostate Cancer | 2200 | Not Specified | [15] |
| PC3 (Spheroid Model - EE Topotecan) | Prostate Cancer | 54.4 | Not Specified | [15] |
MTD: Maximum Tolerated Dose, EE: Extended Exposure
In Vivo Efficacy
Topotecan has shown significant tumor growth inhibition and objective responses in various human tumor xenograft models established in immunocompromised mice.
| Xenograft Model | Cancer Type | Dosing Schedule | Efficacy | Reference |
| Pediatric Solid Tumors (37 models) | Various | Not Specified | Significantly increased event-free survival in 87% of models. Objective responses in 8 models. | [12] |
| Pediatric ALL (8 models) | Acute Lymphoblastic Leukemia | Not Specified | Significantly increased event-free survival in all models. Maintained or achieved complete/partial responses. | [12] |
| Neuroblastoma (6 models) | Neuroblastoma | IV bolus, 5 days/week for 2 weeks, every 21 days for 3 cycles | Minimum daily doses for complete and partial responses were 0.61 and 0.36 mg/kg, respectively. | [16] |
| Small-Cell Lung Cancer | Small-Cell Lung Cancer | 1-2 mg/kg/day | >84% growth inhibition in 5 out of 6 xenografts. | [17] |
| BT474 | Breast Cancer | 10 mg/kg IP (days 1, 5, 9) + Lapatinib | Enhanced antitumor efficacy in combination with Lapatinib. | [18] |
| PC3 | Prostate Cancer | Subcutaneous osmotic pump (Extended Exposure) | Significantly reduced tumor growth compared to bolus MTD administration. | [19] |
Clinical Data
Topotecan has been evaluated in numerous clinical trials and is an established treatment for several cancer types.
Response Rates in Key Indications
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Reference |
| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive to first-line therapy | 1.5 mg/m²/day IV for 5 days, every 21 days | 14% - 37% | [20] |
| Small-Cell Lung Cancer (SCLC) | Relapsed, refractory to first-line therapy | 1.5 mg/m²/day IV for 5 days, every 21 days | 2% - 11% | [20] |
| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive (>90 days after initial chemo) | 2.3 mg/m²/day oral for 5 days, every 21 days | 23% | [6] |
| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive (>90 days after initial chemo) | 1.5 mg/m²/day IV for 5 days, every 21 days | 15% | [6] |
| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive | Oral Topotecan | 18.3% | [21] |
| Small-Cell Lung Cancer (SCLC) | Relapsed, sensitive | IV Topotecan | 21.9% | [21] |
| Small-Cell Lung Cancer (SCLC) | Refractory | 1.5 mg/m²/day IV for 5 days, every 3 weeks | 6.4% (3/47 patients) | [7] |
| Small-Cell Lung Cancer (SCLC) | Sensitive | 1.5 mg/m²/day IV for 5 days, every 3 weeks | 37.8% (17/45 patients) | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Advanced | Oral Topotecan | 0% (no CR or PR) | [22] |
CR: Complete Response, PR: Partial Response
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol provides a general framework for assessing the cytotoxic effects of Topotecan on cancer cell lines using a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Maintain the desired cancer cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a stock solution of Topotecan in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the growth medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Topotecan. Include wells with vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Human Tumor Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the antitumor efficacy of Topotecan in a subcutaneous human tumor xenograft model in immunodeficient mice (e.g., nude or SCID mice).
-
Animal Housing and Acclimatization: House the mice in a specific pathogen-free facility with controlled temperature, humidity, and light/dark cycles. Allow the animals to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells from in vitro culture during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel, to a final concentration of approximately 1-10 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Drug Administration:
-
Prepare the Topotecan solution for injection in a suitable vehicle (e.g., sterile saline).
-
Administer Topotecan to the treatment group according to the desired dose and schedule (e.g., intraperitoneal or intravenous injection for a specified number of days).[18]
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary efficacy endpoints typically include:
-
Tumor Growth Inhibition (TGI): The percentage reduction in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Time to Endpoint: The time it takes for tumors to reach a predetermined size.
-
Objective Responses: Categorization of tumor response as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD).
-
-
Termination and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualizations
References
- 1. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topotecan - Wikipedia [en.wikipedia.org]
- 6. Phase ii comparator study of oral versus intravenous topotecan in patients with chemosensitive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topotecan, a new active drug in the second-line treatment of small-cell lung cancer: a phase II study in patients with refractory and sensitive disease. The European Organization for Research and Treatment of Cancer Early Clinical Studies Group and New Drug Development Office, and the Lung Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 11. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extended Exposure Topotecan Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topotecan: a review of its efficacy in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topotecan in the treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
In Vitro Cytotoxicity of Topotecan in Cancer Cell Lines: A Technical Guide
Introduction
Topotecan is a semi-synthetic, water-soluble derivative of the natural compound camptothecin and a potent topoisomerase I inhibitor used in cancer chemotherapy.[1][2] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA complex, which in turn leads to DNA damage and apoptosis in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Topotecan across various cancer cell lines, detailing experimental protocols and summarizing key quantitative data. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology.
Mechanism of Action
Topotecan exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1] The drug intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the single-strand breaks created by the enzyme.[1][3] This stabilized complex interferes with the progression of the replication fork, leading to the accumulation of lethal double-strand DNA breaks and ultimately triggering apoptosis.[3] The cytotoxic activity of Topotecan is most prominent during the S-phase of the cell cycle.[3]
Figure 1: Mechanism of action of Topotecan.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[4] The following table summarizes the reported IC50 values for Topotecan in various human cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay used and the duration of drug exposure.[5]
| Cancer Cell Line | Histologic Origin | IC50 Value (µM) | Reference |
| IMR-32 | Neuroblastoma (MYCN-amplified) | > Topotecan sensitivity is lower in MYCN-amplified cells | [6] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | > Topotecan sensitivity is lower in MYCN-amplified cells | [6] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | > Topotecan sensitivity is lower in MYCN-amplified cells | [6] |
| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | < Topotecan is more effective in non-MYCN-amplified cells | [6] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | < Topotecan is more effective in non-MYCN-amplified cells | [6] |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | < Topotecan is more effective in non-MYCN-amplified cells | [6] |
| HCT116 | Colorectal Carcinoma | Not specified, but used in combination studies | [7] |
| A549 | Non-small-cell lung carcinoma | Not specified, but used in combination studies | [8] |
| NCI-H82ras(H) | Lung Cancer | Not specified, but used in combination studies | [8] |
| T98G | Glioblastoma | Not specified, but used in combination studies | [8] |
| MCF-7 | Breast Cancer | Not specified, but used in combination studies | [8] |
| HCT8 | Ileocecal Adenocarcinoma | Not specified, but used in combination studies | [8] |
Note: Specific IC50 values were not always provided in the search results, but relative sensitivities were described.
Experimental Protocols
The in vitro cytotoxicity of Topotecan is typically assessed using cell-based assays that measure cell viability or proliferation after drug exposure. The following are generalized protocols based on common methodologies cited in the literature.
Cell Culture and Maintenance
-
Cell Lines: A variety of human cancer cell lines can be used, such as those listed in the data table above.
-
Culture Medium: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Several methods can be employed to determine the cytotoxic effects of Topotecan.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Topotecan. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
The clonogenic assay, or colony formation assay, assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: A known number of cells are seeded in 6-well plates or culture dishes.
-
Drug Treatment: Cells are exposed to various concentrations of Topotecan for a defined period.
-
Incubation: The drug is then washed out, and the cells are allowed to grow in fresh medium for a period of 1-3 weeks, until visible colonies are formed.
-
Colony Staining: The colonies are fixed and stained with a staining solution (e.g., crystal violet).
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each drug concentration, and a dose-response curve is generated to determine the IC50.
Figure 2: General experimental workflow for in vitro cytotoxicity testing.
Conclusion
Topotecan demonstrates significant in vitro cytotoxic activity against a range of cancer cell lines, consistent with its mechanism of action as a topoisomerase I inhibitor. The efficacy of Topotecan can be influenced by cellular factors, such as the amplification of the MYCN oncogene in neuroblastoma, where non-amplified cells show greater sensitivity.[6] The experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of Topotecan's cytotoxic effects in a laboratory setting. Further research involving combination therapies and the investigation of resistance mechanisms will continue to refine the clinical application of this important chemotherapeutic agent.[8]
References
- 1. Topotecan - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Conversion of Irinotecan to its Active Metabolite, SN-38
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query specified "Tenifatecan." However, extensive research indicates that the prodrug converted to the active metabolite SN-38 is irinotecan (CPT-11). This guide will focus on the well-documented conversion of irinotecan to SN-38.
Executive Summary
Irinotecan (CPT-11) is a key chemotherapeutic agent, functioning as a prodrug that undergoes in vivo conversion to its highly potent active metabolite, SN-38.[1] This conversion is a critical step in its mechanism of action, which involves the inhibition of DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1][2] The transformation is primarily mediated by carboxylesterase (CE) enzymes, predominantly in the liver, but also occurs in plasma, intestines, and tumor tissues.[3][4][5] Understanding the pharmacokinetics and metabolic pathways of this conversion is crucial for optimizing therapeutic efficacy and managing toxicity.
The Metabolic Conversion Pathway of Irinotecan
The biotransformation of irinotecan to SN-38 is a pivotal activation step. This process is catalyzed by carboxylesterase converting enzymes (CCE).[3][5] While the liver is the primary site of this metabolic conversion, studies have demonstrated that this process also takes place in other tissues, including the intestines, plasma, and even within the tumor microenvironment.[3][5][6] The intracellular conversion of irinotecan within cancer cells can augment the local concentration of the active SN-38, potentially enhancing its anti-tumor activity.[4]
Mechanism of Action of SN-38
SN-38 is a potent inhibitor of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1] By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1][2] When the replication fork encounters these stabilized complexes, it results in irreversible double-strand DNA breaks, triggering cell cycle arrest, primarily in the S and G2 phases, and ultimately leading to apoptosis.[7][8] In vitro studies have shown SN-38 to be up to 1,000-fold more cytotoxic than irinotecan.[9]
References
- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro conversion of irinotecan to SN‐38 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of irinotecan to SN-38 in a tissue-isolated tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
Tenifatecan: A Technical Guide to its Potential as an Anticancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenifatecan (also known as SN2310) is an investigational anticancer agent designed to enhance the therapeutic window of SN-38, the highly potent active metabolite of irinotecan. As a topoisomerase I inhibitor, this compound’s mechanism of action is centered on the induction of DNA damage in rapidly proliferating cancer cells, ultimately leading to apoptotic cell death. This technical guide provides a comprehensive overview of the available preclinical data, mechanism of action, and relevant experimental protocols to evaluate the potential of this compound as a novel anticancer therapeutic. Due to the limited availability of direct preclinical data for this compound, this guide incorporates data from its active moiety, SN-38, and a related topoisomerase I inhibitor, Topotecan, to provide a thorough understanding of its therapeutic class.
Introduction to this compound
This compound is a novel formulation of SN-38, a potent topoisomerase I inhibitor. A significant challenge with SN-38 is its poor water solubility, which has limited its clinical development as a standalone agent. This compound addresses this limitation through its unique formulation as an oil-in-water emulsion. This formulation is designed to improve the drug's solubility, stability, and pharmacokinetic profile, potentially leading to enhanced efficacy and a better safety margin compared to existing camptothecin analogs.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects through the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.
The active moiety of this compound, SN-38, stabilizes the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand break. When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis, or programmed cell death.
Quantitative Preclinical Data
Direct quantitative preclinical data for this compound is limited in publicly available literature. Therefore, data for its active metabolite, SN-38, and the related drug, Topotecan, are presented below to provide a benchmark for its potential anticancer activity.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LoVo | Colon Cancer | 20 | [1] |
| HCT116 | Colon Cancer | 50 | [1] |
| HT29 | Colon Cancer | 130 | [1] |
| OCUM-2M | Gastric Cancer | 6.4 | [2] |
| OCUM-8 | Gastric Cancer | 2.6 | [2] |
Table 2: IC50 Values of Topotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U251 | Glioblastoma | 2730 | [3] |
| U87 | Glioblastoma | 2950 | [3] |
| GSCs-U251 | Glioblastoma Stem Cells | 5460 | [3] |
| GSCs-U87 | Glioblastoma Stem Cells | 5950 | [3] |
| Overall Panel (Median) | Various Pediatric Cancers | 9.13 | [4] |
Disclaimer: The data presented in Tables 1 and 2 are for SN-38 and Topotecan, respectively, and not directly for this compound. These values serve as an indication of the potential potency of this compound's active moiety.
In Vivo Efficacy in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.
Table 3: In Vivo Efficacy of Topotecan in Human Neuroblastoma Xenografts
| Xenograft Model | Minimum Dose for Partial Response (mg/kg) | Minimum Dose for Complete Response (mg/kg) | Reference |
| Neuroblastoma Panel (4 of 6 models) | 0.36 | 0.61 | [5] |
Table 4: In Vivo Efficacy of Topotecan in Various Pediatric Cancer Xenografts
| Tumor Type | Objective Responses | Reference |
| Wilms Tumor | Observed | [4] |
| Rhabdomyosarcoma | Observed | [4] |
| Ewing Sarcoma | Observed | [4] |
| Neuroblastoma | 3 Partial Responses | [4] |
| Acute Lymphoblastic Leukemia | 2 Maintained Complete Responses, 3 Complete Responses, 2 Partial Responses | [4] |
Disclaimer: The in vivo efficacy data presented is for Topotecan and should be considered as indicative of the potential of the topoisomerase I inhibitor class, to which this compound belongs.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel anticancer agents. Below are generalized methodologies for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Drug Application: A stock solution of this compound is serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different drug concentrations. Control wells receive medium with the vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.
Detailed Steps:
-
Cell Culture and Implantation: Human cancer cells are cultured in appropriate media. Once a sufficient number of cells is obtained, they are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: this compound is administered to the mice according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral). The vehicle control group receives the formulation without the active drug.
-
Monitoring: The tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration of treatment. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and the number of partial or complete responses.[5]
This compound's Formulation Advantage
This compound is formulated as an oil-in-water emulsion. This type of formulation can offer several advantages for a poorly water-soluble drug like SN-38:
-
Improved Solubility and Stability: The oil phase can dissolve the lipophilic SN-38, while the emulsion as a whole can be dispersed in aqueous environments.
-
Enhanced Bioavailability: The formulation may protect SN-38 from degradation and facilitate its absorption and distribution to the tumor site.
-
Modified Pharmacokinetics: The emulsion may provide a sustained release of SN-38, leading to prolonged exposure of the tumor to the active drug.
Conclusion and Future Directions
This compound represents a promising strategy to harness the potent anticancer activity of SN-38 by overcoming its formulation challenges. The mechanism of action, through topoisomerase I inhibition, is a well-validated target in oncology. While direct preclinical data for this compound is not widely available, the extensive data on its active moiety, SN-38, and the related drug, Topotecan, provide a strong rationale for its continued development.
Future research should focus on generating specific preclinical data for this compound, including:
-
In vitro cytotoxicity studies across a broad panel of cancer cell lines to determine its IC50 values.
-
In vivo efficacy studies in various xenograft and patient-derived xenograft (PDX) models to establish its antitumor activity and therapeutic window.
-
Detailed pharmacokinetic and pharmacodynamic studies to characterize its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with antitumor effects.
Such data will be critical in guiding the clinical development of this compound and ultimately determining its potential as a valuable addition to the arsenal of anticancer therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between topotecan systemic exposure and tumor response in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tenifatecan In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the in vitro efficacy of Tenifatecan, a novel anti-cancer agent, by evaluating its impact on cell viability. The methodologies outlined here are standard colorimetric assays widely used in drug discovery and cancer research to determine cytotoxic and cytostatic effects of therapeutic compounds.
Mechanism of Action
This compound is a topoisomerase I inhibitor. It functions by binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks created by the enzyme.[1][2][3][4][5] This leads to the accumulation of double-strand DNA breaks during DNA replication, ultimately triggering programmed cell death (apoptosis).[1][2][3][4][5] The cytotoxic effects of this compound are therefore most pronounced in rapidly dividing cells, a hallmark of cancer.[6]
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the mechanism of action of a topoisomerase I inhibitor like this compound.
References
Application Notes and Protocols for Topotecan Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topotecan is a semisynthetic, water-soluble analog of the natural alkaloid camptothecin. It is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, topotecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][3] This mechanism of action makes topotecan an effective agent against rapidly proliferating cancer cells.
These application notes provide a comprehensive overview of the use of animal models in preclinical efficacy studies of topotecan, with a focus on ovarian and small cell lung cancer. Detailed protocols for conducting these studies are provided to guide researchers in designing and executing robust in vivo experiments.
Mechanism of Action
Topotecan exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I. The key steps in its mechanism of action are:
-
Binding to the Topoisomerase I-DNA Complex: Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Topotecan intercalates into the DNA at the site of this break, forming a stable ternary complex with the enzyme and DNA.[3][4]
-
Prevention of DNA Religation: The presence of topotecan in this complex prevents the religation of the single-strand break by topoisomerase I.[3]
-
Induction of DNA Damage: The collision of the replication fork with this stabilized "cleavable complex" during DNA synthesis leads to the formation of irreversible double-strand DNA breaks.[3][4]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage activates the DNA damage response (DDR) signaling network, involving proteins like ATM and ATR. This leads to cell cycle arrest and, ultimately, the activation of apoptotic pathways, resulting in programmed cell death.[3]
Beyond its direct impact on DNA, topotecan has also been shown to affect cellular signaling pathways, including the inhibition of the PI3K/Akt signaling pathway, which can in turn downregulate factors like VEGF and HIF-1α involved in angiogenesis.[5][6]
Signaling Pathway Diagram
Caption: Topotecan's mechanism of action targeting Topoisomerase I.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is crucial for the preclinical evaluation of topotecan. The most commonly used models are xenografts, where human cancer cells or patient-derived tumor tissue is implanted into immunodeficient mice.
Ovarian Cancer Models
-
Cell Line-Derived Xenografts (CDX): Human ovarian cancer cell lines such as SKOV-3 and OVCAR-3 are frequently used. These cells can be injected intraperitoneally to mimic the peritoneal dissemination often seen in advanced ovarian cancer.[7]
-
Patient-Derived Xenografts (PDX): PDX models, where tumor fragments from ovarian cancer patients are directly implanted into mice, better recapitulate the heterogeneity and tumor microenvironment of the original human tumor.[8]
Small Cell Lung Cancer (SCLC) Models
-
Cell Line-Derived Xenografts (CDX): Various human SCLC cell lines are implanted subcutaneously or orthotopically into the lungs of immunodeficient mice.
-
Patient-Derived Xenografts (PDX): PDX models of SCLC have been established from biopsies or circulating tumor cells and have shown to be valuable for predicting drug sensitivity.
Quantitative Data from Preclinical Efficacy Studies
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of topotecan in various animal models.
Table 1: Efficacy of Topotecan in Ovarian Cancer Xenograft Models
| Animal Model | Cell Line/Tumor Type | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| SCID Mice | SKOV-3-13 (orthotopic) | 1 mg/kg/day oral topotecan | Survival | 100% survival after 6 months of continuous therapy | [7] |
| Nude Mice | OVCAR-3 (intraperitoneal) | 0.625 mg/kg/day for 20 days (i.p.) | Survival | All mice cured | [9] |
| Nude Mice | ES-2 (platinum-sensitive) | Liposomal doxorubicin + topotecan | Tumor Growth Inhibition | 76.1% - 100% | [10] |
| Nude Mice | OVCAR3 (platinum-resistant) | Liposomal doxorubicin + topotecan | Tumor Growth Inhibition | 76.1% - 100% | [10] |
Table 2: Efficacy of Topotecan in Neuroblastoma and Other Pediatric Cancer Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Immune-deprived Mice | Neuroblastoma PDX | 0.61 mg/kg/day (i.v.) | Complete Response (CR) | CR in 4 of 6 xenografts | [11][12] |
| Immune-deprived Mice | Neuroblastoma PDX | 0.36 mg/kg/day (i.v.) | Partial Response (PR) | PR in 4 of 6 xenografts | [11][12] |
| SCID Mice | Pediatric Solid Tumors (37 models) | 0.6 mg/kg/day (i.p.) | Increased Event-Free Survival (EFS) | Significant increase in EFS in 32 of 37 models | [13] |
Experimental Protocols
Protocol 1: Ovarian Cancer Intraperitoneal Xenograft Model
This protocol describes the establishment of an intraperitoneal ovarian cancer xenograft model and the subsequent evaluation of topotecan efficacy.
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3)
-
Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
Sterile PBS
-
Topotecan hydrochloride
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement (if subcutaneous)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture ovarian cancer cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (1 x 10^6 cells) intraperitoneally into each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring abdominal girth, body weight, and, if applicable, through bioluminescence imaging.[7]
-
Treatment Initiation: Once tumors are established (e.g., palpable abdominal masses or a clear bioluminescent signal), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare topotecan solution fresh daily. For intravenous injection, dilute in 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[14]
-
Administer topotecan at the desired dose and schedule (e.g., 1 mg/kg/day orally or 0.625 mg/kg/day intraperitoneally).[7][9] Administer the vehicle control to the control group.
-
-
Efficacy Evaluation:
-
Monitor tumor burden throughout the study.
-
Measure body weight regularly to assess toxicity.
-
At the end of the study, euthanize the mice and collect ascitic fluid and peritoneal tumors for further analysis.
-
Calculate tumor growth inhibition and assess survival benefit.
-
Protocol 2: Small Cell Lung Cancer Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous SCLC xenograft model to assess the efficacy of topotecan.
Materials:
-
Human SCLC cell line
-
Female immunodeficient mice (e.g., nude mice), 6-8 weeks old
-
Sterile PBS with Matrigel (1:1 ratio)
-
Topotecan hydrochloride
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of SCLC cells in a PBS/Matrigel mixture at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Treatment Initiation: When tumors reach the desired size, randomize mice into treatment groups.
-
Drug Administration: Administer topotecan and vehicle control as described in Protocol 1, using appropriate routes and schedules for SCLC models.
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
Monitor for any signs of toxicity.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of topotecan's efficacy. Careful selection of the appropriate tumor model, adherence to detailed experimental procedures, and rigorous data analysis are essential for obtaining reliable and translatable results that can inform clinical drug development. The quantitative data and mechanistic insights presented here underscore the significant antitumor activity of topotecan in relevant preclinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Topotecan as a molecular targeting agent which blocks the Akt and VEGF cascade in platinum-resistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan inhibits VEGF- and bFGF-induced vascular endothelial cell migration via downregulation of the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Preclinical Impact of Metronomic Low-Dose Oral Topotecan Combined with the Antiangiogenic Drug Pazopanib for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 377-SCLC advanced topotecan (modified) | eviQ [eviq.org.au]
- 10. Determination of the optimal combination chemotherapy regimen for treatment of platinum-resistant ovarian cancer in nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
Application Notes and Protocols for Tenifatecan Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenifatecan (SN 2310) is a highly lipophilic prodrug of SN-38, the active metabolite of the anticancer drug irinotecan. SN-38 is a potent topoisomerase I inhibitor, exhibiting cytotoxic activity against a broad range of tumors. However, its clinical utility is hampered by poor water solubility and instability of its active lactone ring at physiological pH. This compound, through its lipophilic nature, aims to overcome these limitations. Enhancing the oral bioavailability of this compound and other lipophilic camptothecin analogues like karenitecin (BNP1350) is a key area of research. This document provides an overview of various drug delivery systems designed to improve the bioavailability of these potent anticancer agents, along with detailed experimental protocols and relevant biological pathway information.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic data for lipophilic camptothecin analogues in various formulations. Due to the limited publicly available data for this compound, data for the structurally similar and highly lipophilic camptothecin derivative, karenitecin, and an SN-38 prodrug are also presented to provide a comparative context for formulation strategies.
Table 1: Pharmacokinetic Parameters of Karenitecin (BNP1350) following Intravenous Administration in Nonhuman Primates
| Parameter | Value (Mean ± CV%) |
| Dose | 0.1 mg/kg (60-min infusion) |
| Plasma Lactone Form | |
| Distribution Half-life (t½α) | 57.5 min (± 33%) |
| Elimination Half-life (t½β) | 457 min (± 24%) |
| Volume of Distribution (Central) | 1.36 L/kg (± 27%) |
| Clearance (Central) | 10.6 mL/kg/min (± 28%) |
| Volume of Distribution (Peripheral) | 1.96 L/kg (± 8.4%) |
| Cerebrospinal Fluid (CSF) Lactone Form | |
| Peak Concentration (Cmax) | 0.33 nM (± 71%) |
| Time to Peak (Tmax) | 12-25 min post-infusion |
| CSF AUC / Plasma AUC Ratio | < 5% (range 0.4% to 3.0%) |
Data sourced from a study in nonhuman primates with indwelling Ommaya reservoirs[1].
Table 2: Pharmacokinetic Parameters of an Oral SN-38 Prodrug (SN38-undecanoate) in a Self-Microemulsifying Drug Delivery System (SMEDDS) in Rats
| Formulation | Dose | Route | AUC₀→∞ of SN-38 |
| SN38-undecanoate-SMEDDS | 10 mg/kg | Oral | Equivalent to parenteral administration of SN38-undecanoate-SMEDDS and SN-38 at the same dose. |
This study demonstrated that the combination of a lipophilic prodrug with a SMEDDS enabled effective oral delivery of SN-38, achieving plasma exposure comparable to parenteral administration[2].
Experimental Protocols
Here, we provide detailed methodologies for the preparation and characterization of drug delivery systems suitable for lipophilic camptothecin analogues like this compound.
Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion
This protocol is based on general methods for preparing stable oil-in-water emulsions for lipophilic drugs.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Miglyol 812, or a mixture of soybean oil and a suitable co-solvent)
-
Aqueous phase (e.g., Water for Injection)
-
Hydrophilic surfactant (e.g., Polysorbate 80/Tween 80)
-
Lipophilic surfactant (e.g., Sorbitan monooleate/Span 80)
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound and the lipophilic surfactant (e.g., Span 80) in the chosen oil phase. Gently heat (e.g., to 60-70°C) and stir until a clear, homogenous solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the hydrophilic surfactant (e.g., Tween 80) in the aqueous phase. Heat to the same temperature as the oil phase.
-
Formation of the Primary Emulsion: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear mixing using a homogenizer (e.g., rotor-stator) to form a coarse oil-in-water emulsion.
-
Droplet Size Reduction: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer. The number of passes and the pressure should be optimized to achieve the desired droplet size (typically in the nanometer range for improved stability and bioavailability). For example, homogenization can be performed at 10,000-20,000 psi for 3-5 passes.
-
Cooling and Characterization: Allow the final emulsion to cool to room temperature. Characterize the emulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and encapsulation efficiency.
Protocol 2: Formulation of Karenitecin-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, suitable for encapsulating lipophilic drugs like karenitecin.
Materials:
-
Karenitecin (BNP1350)
-
PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Aqueous surfactant solution (e.g., 1-5% w/v polyvinyl alcohol (PVA) in water)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of karenitecin and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution. Immediately emulsify the mixture using a probe sonicator on an ice bath or a high-speed homogenizer. The sonication power and time (or homogenization speed and time) are critical parameters to control the final particle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of the aqueous phase and stir continuously at room temperature for several hours (e.g., 4-12 hours) to allow for the evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation (e.g., 15,000-20,000 x g for 20-30 minutes).
-
Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized. Resuspend the final pellet in a cryoprotectant solution (e.g., 5% w/v trehalose or sucrose) before freeze-drying.
-
Characterization: Characterize the nanoparticles for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for a Lipophilic Camptothecin Analogue
This protocol outlines the steps to formulate a SEDDS, which can be filled into soft gelatin capsules for oral administration.
Materials:
-
Lipophilic camptothecin analogue (e.g., this compound or a lipophilic SN-38 prodrug)
-
Oil (e.g., long-chain triglycerides like corn oil, or medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol P, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select components that offer the highest solubilization potential.
-
Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For each formulation, add a fixed amount of the drug. Visually observe the mixtures for clarity and homogeneity. To construct the phase diagram, titrate the mixtures with water and observe the formation of emulsions. The region that forms clear or slightly bluish, stable microemulsions upon gentle agitation is identified as the efficient self-emulsification region.
-
Formulation Optimization: Select the optimal formulation from the self-emulsification region based on criteria such as emulsification time, droplet size upon dilution, and drug loading capacity.
-
Characterization of the Optimized SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation in a suitable aqueous medium (e.g., simulated gastric fluid) and measure the droplet size and PDI using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a relevant dissolution medium.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
-
Encapsulation in Soft Gelatin Capsules: Once a stable and efficient SEDDS formulation is developed, it can be encapsulated into soft gelatin capsules for in vivo studies.
Signaling Pathways and Experimental Workflows
SN-38 Mechanism of Action and Induced Apoptosis Pathway
SN-38, the active metabolite of this compound, exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavable complex, resulting in DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these complexes converts the single-strand breaks into irreversible double-strand breaks. This DNA damage triggers a cascade of cellular events, leading to cell cycle arrest and ultimately, apoptosis.
Caption: Signaling pathway of this compound/SN-38 induced apoptosis.
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates a typical experimental workflow for assessing the in vivo bioavailability of a novel this compound formulation compared to a reference formulation.
Caption: Experimental workflow for assessing the bioavailability of a novel drug formulation.
References
Application Notes and Protocols for the Quantification of Tenifatecan and SN-38
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of the anticancer agent SN-38 and its prodrugs, with a focus on Tenifatecan and the widely used Irinotecan (CPT-11). SN-38, the active metabolite, is significantly more potent than its parent compounds. Accurate quantification of both the prodrug and the active metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
Introduction to this compound and SN-38
This compound is a lipophilic prodrug of SN-38, developed to enhance the delivery of the active compound. It consists of SN-38 covalently linked to tocopherol through a succinate linker. In vivo, this linker is cleaved to release SN-38.[1] Irinotecan (CPT-11) is another, more established, water-soluble prodrug that is converted to SN-38 by carboxylesterases in the body. Given that SN-38 is the ultimate pharmacologically active molecule for both prodrugs, its accurate quantification is of paramount importance.
Metabolic Pathway of Irinotecan to SN-38
The metabolic conversion of Irinotecan to SN-38 is a critical step in its mechanism of action. The following diagram illustrates this pathway.
Analytical Methods for Quantification
The quantification of this compound, Irinotecan, and SN-38 in biological matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.
General Experimental Workflow
The following diagram outlines a typical workflow for the analysis of these compounds in biological samples.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the quantification of Irinotecan and SN-38.
Table 1: LC-MS/MS Method Performance for Irinotecan and SN-38 Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Irinotecan | Human Plasma | 5 - 10,000 | 5 | 89.4 - 113.0 | < 12.3 | [2] |
| SN-38 | Human Plasma | 1 - 500 | 1 | 89.4 - 113.0 | < 12.3 | [2] |
| Irinotecan | Rat Plasma | 4.88 - 10,000 nM | 4.88 nM | - | < 15 | |
| SN-38 | Rat Plasma | 4.88 - 10,000 nM | 4.88 nM | - | < 15 | |
| Irinotecan | Human Plasma | 5 - 1000 | 5 | 98.5 - 110.3 | 0.8 - 2.8 | [3] |
| SN-38 | Human Plasma | 0.5 - 100 | 0.5 | 99.5 - 101.7 | 2.4 - 5.7 | [3] |
Table 2: HPLC with Fluorescence Detection Method Performance for Irinotecan and SN-38 Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Irinotecan | Rat Plasma | 5.05 - 3,030 | 2.33 | > 90 | < 12 | [4] |
| SN-38 | Rat Plasma | 3.15 - 315 | 0.26 | > 90 | < 12 | [4] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Irinotecan and SN-38 in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the therapeutic drug monitoring of Irinotecan and its metabolites.[2]
5.1.1. Materials and Reagents
-
Irinotecan hydrochloride, SN-38, and Camptothecin (internal standard) reference standards
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
5.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard solution (Camptothecin in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
5.1.3. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Gemini C18 (3 µm, 100 mm x 2.0 mm)
-
Mobile Phase A: 0.1% Acetic acid in water
-
Mobile Phase B: 0.1% Acetic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: 20-80% B
-
6-8 min: 80% B
-
8-8.1 min: 80-20% B
-
8.1-12 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
5.1.4. Mass Spectrometric Conditions
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Irinotecan: m/z 587.3 → 167.1
-
SN-38: m/z 393.2 → 349.2
-
Camptothecin (IS): m/z 349.1 → 305.1
-
Protocol 2: Quantification of this compound and SN-38 in Plasma (General Approach)
As a lipophilic prodrug, the analysis of this compound requires careful consideration to prevent its ex vivo hydrolysis to SN-38. This protocol outlines a general approach based on principles for analyzing similar prodrugs.[5]
5.2.1. Critical Considerations
-
Sample Collection and Handling: Collect blood samples in tubes containing esterase inhibitors (e.g., sodium fluoride/potassium oxalate). Process plasma at low temperatures (e.g., on ice) and store immediately at -80°C.
-
Sample Preparation: Use protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) to minimize enzymatic activity. Perform all steps at low temperatures.
-
Internal Standard: Use a stable isotope-labeled internal standard for both this compound and SN-38 for the most accurate quantification.
5.2.2. Proposed LC-MS/MS Method
-
Sample Preparation:
-
To 50 µL of plasma containing esterase inhibitors, add 150 µL of cold acetonitrile containing the internal standards.
-
Vortex briefly and centrifuge at high speed to precipitate proteins.
-
Inject the supernatant directly or after evaporation and reconstitution in a suitable solvent.
-
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with appropriate particle size and dimensions for UPLC or HPLC.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or ammonium formate to ensure good peak shape and ionization efficiency. The high lipophilicity of this compound may require a higher percentage of organic solvent for elution.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: These will need to be determined by infusing pure standards of this compound and SN-38. The precursor ion for this compound will be its [M+H]+, and fragment ions will need to be identified.
-
Validation of this method according to regulatory guidelines (e.g., FDA or EMA) is essential before its application in formal studies. This includes thorough assessment of linearity, accuracy, precision, selectivity, stability (especially of the prodrug in matrix), and matrix effects.
References
- 1. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 3. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharmaservices.com [biopharmaservices.com]
Application Notes and Protocols for Tenifatecan (Topotecan) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenifatecan, a semi-synthetic analog of camptothecin, is a potent topoisomerase I inhibitor.[1][2][3] Its primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which leads to DNA single-strand breaks.[1][2] During DNA replication, these single-strand breaks are converted into irreversible double-strand breaks, ultimately triggering apoptotic cell death.[1] this compound has demonstrated significant antitumor activity in a variety of solid tumors. This document provides detailed application notes and protocols for the use of this compound (Topotecan) in combination with other chemotherapeutic agents, based on preclinical and clinical findings.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting topoisomerase I, a nuclear enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][4] By binding to the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1] The collision of the replication fork with these stalled cleavage complexes results in the formation of permanent double-strand DNA breaks, which are difficult for mammalian cells to repair, thereby inducing apoptosis.[1]
Combination Therapy Rationale
The unique mechanism of action of this compound makes it a suitable candidate for combination therapies. By targeting DNA replication and repair processes, this compound can synergize with other chemotherapeutic agents that induce DNA damage through different mechanisms, potentially enhancing therapeutic efficacy and overcoming drug resistance.
Data Presentation: Clinical Trial Summaries
The following tables summarize quantitative data from key clinical trials investigating this compound (Topotecan) in combination with other chemotherapy agents.
Table 1: this compound (Topotecan) in Combination with Cisplatin
| Indication | Phase | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Advanced/Recurrent Cervical Cancer | III | Topotecan (0.75 mg/m² on days 1-3) + Cisplatin (50 mg/m² on day 1) every 21 days | 147 | 27% | 4.6 months | 9.4 months | [5][6][7] |
| Advanced/Recurrent Cervical Cancer | III | Cisplatin (50 mg/m² on day 1) every 21 days (Control) | 146 | 13% | 2.9 months | 6.5 months | [5][6][7] |
| Advanced or Recurrent Ovarian Cancer (second- or higher-line) | Retrospective | Topotecan (0.75 mg/m² on days 1-3) + Cisplatin (50 mg/m² on day 1) | 31 | 22.6% | 3.7 months | 44.5 months | [8] |
Table 2: this compound (Topotecan) in Combination with Carboplatin
| Indication | Phase | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Survival | Key Toxicities | Reference |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | II | Topotecan (0.5 mg/m² daily for 5 days) + Carboplatin (AUC 5 on day 1) every 21 days | 47 (42 evaluable) | 14% | 32.7 weeks | Manageable hematologic toxicity | [9][10][11] |
| Refractory/Recurrent Pediatric Solid Tumors | I | Topotecan (escalating doses) + Carboplatin (AUC 6.5 on day 1) | 48 | 13% (1 CR, 5 PR) | Not Reported | Dose-limiting myelosuppression | [12] |
| Advanced Ovarian Cancer (first-line) | III | Paclitaxel + Carboplatin followed by Topotecan | 658 | Not Reported | Not Reported | Not Reported | [13] |
Table 3: this compound (Topotecan) in Combination with Gemcitabine
| Indication | Phase | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Survival | Key Toxicities | Reference |
| Advanced NSCLC (first-line) | II | Topotecan (1 mg/m² on days 1-5) + Gemcitabine (1 g/m² on days 1 & 15) every 28 days | 51 | 17% (Partial Response) | 7.6 months | Neutropenia, Anemia, Thrombocytopenia | [14] |
| Advanced NSCLC (previously treated) | I/II | Topotecan (0.75 mg/m²) + Gemcitabine (400 mg/m²) on days 1-5 | 19 | 18% (Partial Response) | 10 months | Thrombocytopenia, Neutropenia | [15] |
| Inoperable/Metastatic NSCLC | I/II | Topotecan (escalating to 2.00 mg/m²) + Gemcitabine (1250 mg/m²) weekly x3 every 28 days | 24 | 21% (Partial Response) | 22 weeks | Neutropenia | [16] |
| Recurrent Ovarian Cancer | I | Topotecan (1.75 mg/m²) + Gemcitabine (escalating doses) on days 1, 8, 15 every 28 days | 24 | 20.8% | Not Reported | Neutropenia, Thrombocytopenia | [17] |
Table 4: this compound (Topotecan) in Combination with ATR Inhibitors (Berzosertib)
| Indication | Phase | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Relapsed Small Cell Lung Cancer (SCLC) | II (Randomized) | Topotecan (1.25 mg/m² on days 1-5) + Berzosertib (210 mg/m² on days 2 & 5) every 21 days | 40 | 25.6% | 3.9 months | 8.9 months | [18][19][20] |
| Relapsed Small Cell Lung Cancer (SCLC) | II (Randomized) | Topotecan (1.25 mg/m² on days 1-5) alone (Control) | 20 | 5.6% | 3.0 months | 5.4 months | [18][19][20] |
| Relapsed SCLC (platinum-resistant) | Single-arm | Topotecan + Berzosertib | 25 | 36% | Not Reported | Responses lasted >6 months on average | [21][22] |
Experimental Protocols
In Vitro Cytotoxicity Assay: this compound and Cisplatin
Objective: To determine the cytotoxic effects of this compound in combination with Cisplatin on cancer cell lines.
Materials:
-
Cancer cell line (e.g., IGROV-1 ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Topotecan) stock solution
-
Cisplatin stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment:
-
Simultaneous Exposure: Add various concentrations of this compound and Cisplatin simultaneously to the wells.
-
Sequential Exposure:
-
Treat cells with Cisplatin for 1 hour.
-
Remove the medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound.
-
Incubate for an additional 24-72 hours.
-
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ values for each drug and the combination.
-
Use the Combination Index (CI) method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Xenograft Study: this compound and Carboplatin
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with Carboplatin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., NSCLC cell line)
-
Matrigel
-
This compound (Topotecan) for injection
-
Carboplatin for injection
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Monitor animal body weight as an indicator of toxicity.
-
-
Drug Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection). A typical regimen could be:
-
Carboplatin administered on day 1.
-
This compound administered on days 1-5.
-
-
The treatment cycle is typically repeated every 21 days.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Euthanize mice at the end of the study and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare tumor growth inhibition between the different treatment groups.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To assess the effect of this compound on the activation of the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound (Topotecan) Mechanism of Action and DNA Damage
Caption: Mechanism of action of this compound (Topotecan).
This compound Combination Therapy Experimental Workflow
Caption: General experimental workflow for evaluating this compound combination therapies.
This compound's Impact on PI3K/Akt and NF-κB Signaling Pathways
Caption: Overview of this compound's modulation of the PI3K/Akt and NF-κB signaling pathways.
Conclusion
This compound (Topotecan), in combination with other chemotherapeutic agents, presents a promising strategy for the treatment of various cancers. The synergistic potential of these combinations is supported by both preclinical and clinical evidence. The provided application notes and protocols offer a framework for researchers to design and execute further investigations into the efficacy and mechanisms of this compound-based combination therapies. Careful consideration of dosing schedules and potential toxicities is crucial for optimizing therapeutic outcomes. Further research is warranted to identify predictive biomarkers and to explore novel combinations to enhance the clinical utility of this compound.
References
- 1. Topotecan - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cgtlive.com [cgtlive.com]
- 6. news.cancerconnect.com [news.cancerconnect.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Efficacy of cisplatin combined with topotecan in patients with advanced or recurrent ovarian cancer as second- or higher-line palliative chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary results of combined therapy with topotecan and carboplatin in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A phase II multicenter study of combined topotecan and gemcitabine as first line chemotherapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I-II trial of topotecan and gemcitabine in patients with previously treated, advanced non-small cell lung cancer (LOA-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined therapy with topotecan and gemcitabine in patients with inoperable or metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combination of weekly topotecan and gemcitabine as a salvage treatment in patients with recurrent ovarian cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Addition of Berzosertib to Topotecan in Relapsed SCLC - The ASCO Post [ascopost.com]
- 19. Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 22. Topotecan–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Tenifatecan (Represented by Topoisomerase I Inhibitors)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenifatecan is a potent anti-cancer agent belonging to the class of topoisomerase I inhibitors. These drugs exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks.[1][2][3][4] The collision of the replication fork with these stabilized complexes converts the single-strand breaks into double-strand breaks, triggering cell cycle arrest and ultimately leading to programmed cell death, or apoptosis.[1][2][3] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, enabling the precise measurement of cellular changes associated with this process. This document provides detailed protocols for inducing apoptosis with a representative topoisomerase I inhibitor and its subsequent analysis using Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action: Topoisomerase I Inhibitor-Induced Apoptosis
Topoisomerase I inhibitors, such as Topotecan, induce apoptosis primarily through the intrinsic pathway. The accumulation of DNA double-strand breaks activates DNA damage response (DDR) pathways, often involving the activation of kinases like ATM and ATR.[5] This cascade can lead to the activation of the p53 tumor suppressor protein, which in turn can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with a topoisomerase I inhibitor to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other topoisomerase I inhibitor (e.g., Topotecan)
-
Vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of the topoisomerase I inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in the specific cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the drug or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to allow for the induction of apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells from the previous protocol
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic and necrotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected culture medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Caption: Experimental workflow for apoptosis analysis.
Data Presentation and Interpretation
The data obtained from the flow cytometer can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Q4): Annexin V- / PI- (Viable cells)
-
Lower Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper Left (Q1): Annexin V- / PI+ (Necrotic cells/debris)
The percentage of cells in each quadrant should be recorded and can be presented in a table for clear comparison between different treatment conditions.
Table 1: Quantitative Analysis of Apoptosis Induced by a Topoisomerase I Inhibitor
| Treatment | Concentration (µM) | Viable Cells (%) (Q4) | Early Apoptotic Cells (%) (Q3) | Late Apoptotic/Necrotic Cells (%) (Q2) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound | 1 | 62.3 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 10 | 25.1 ± 5.2 | 48.7 ± 3.9 | 26.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols outlined in this application note provide a robust framework for the analysis of apoptosis induced by this compound and other topoisomerase I inhibitors. By utilizing Annexin V and PI staining followed by flow cytometry, researchers can accurately quantify the apoptotic response in a dose- and time-dependent manner. This information is crucial for understanding the mechanism of action of these anti-cancer agents and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for Tenifatecan in 3D Spheroid and Organoid Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids and patient-derived organoids, are increasingly recognized for their ability to more accurately recapitulate the complex architecture and microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3] These models are invaluable tools in preclinical drug development for assessing the efficacy and cytotoxicity of novel anti-cancer agents.[4] Tenifatecan, a potent topoisomerase I inhibitor, represents a promising therapeutic candidate for various solid tumors. This document provides detailed application notes and protocols for the evaluation of this compound in 3D spheroid and organoid cancer models.
This compound, like other camptothecin analogs such as Topotecan, exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[5] By stabilizing the topoisomerase I-DNA cleavage complex, this compound leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.[5][6] The use of 3D models allows for the investigation of this compound's activity in a system that mimics the physiological context of a tumor, including the presence of quiescent cell populations and drug penetration barriers that are often absent in 2D cultures.[7]
Data Presentation
The following tables present illustrative quantitative data that could be generated from the described protocols. These tables are designed for easy comparison of this compound's effects across different 3D cancer models.
Table 1: IC50 Values of this compound in 3D Spheroid Models
| Cell Line | Spheroid Model | This compound IC50 (µM) |
| HT-29 (Colon) | Liquid Overlay | 1.5 |
| A549 (Lung) | Liquid Overlay | 2.8 |
| MCF-7 (Breast) | Liquid Overlay | 1.9 |
| AsPC-1 (Pancreatic) | Liquid Overlay | 3.2 |
Table 2: Tumor Growth Inhibition by this compound in Patient-Derived Organoids (PDOs)
| PDO Line | Cancer Type | This compound Conc. (µM) | Growth Inhibition (%) |
| PDO-1 | Colorectal | 1 | 45.2 |
| 5 | 78.6 | ||
| PDO-2 | Pancreatic | 1 | 38.9 |
| 5 | 65.4 | ||
| PDO-3 | Ovarian | 1 | 55.1 |
| 5 | 89.3 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids from cancer cell lines using ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., HT-29, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in a T75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete medium.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: Patient-Derived Organoid (PDO) Culture
This protocol outlines the establishment of cancer organoids from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue in a sterile collection medium
-
Gentle Cell Dissociation Reagent
-
Basement Membrane Matrix (e.g., Matrigel)
-
Organoid growth medium (specific to the cancer type)
-
DMEM/F-12 medium
-
24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Mechanically mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.
-
Transfer the tissue fragments to a conical tube and wash with ice-cold DMEM/F-12 medium.
-
Digest the tissue with a Gentle Cell Dissociation Reagent according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C with gentle agitation).
-
Neutralize the dissociation reagent with DMEM/F-12 medium and pass the suspension through a 100 µm cell strainer to remove large debris.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a cold Basement Membrane Matrix at a concentration of 1-5 x 10^5 cells/mL.
-
Dispense 50 µL droplets of the cell-matrix mixture into the center of the wells of a pre-warmed 24-well plate.
-
Polymerize the matrix by incubating the plate at 37°C for 15-20 minutes.
-
Carefully add 500 µL of pre-warmed organoid growth medium to each well.
-
Culture the organoids in a humidified incubator at 37°C with 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the matrix, dissociating the organoids, and re-plating.
Protocol 3: this compound Treatment and Viability Assay in 3D Models
This protocol describes how to assess the cytotoxic effects of this compound on established spheroids or organoids.
Materials:
-
Established spheroids or organoids in 96-well or 24-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium or organoid growth medium
-
3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
For spheroids in 96-well plates, carefully remove 50 µL of medium and add 50 µL of the this compound dilutions.
-
For organoids in 24-well plates, carefully remove 250 µL of medium and add 250 µL of the this compound dilutions.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D: a. Allow the plate and the reagent to equilibrate to room temperature. b. Add a volume of reagent equal to the volume of medium in each well. c. Mix the contents by gentle shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
Mandatory Visualizations
Figure 1: Inferred signaling pathway of this compound.
Figure 2: Experimental workflow for this compound in 3D spheroids.
Figure 3: Experimental workflow for this compound in PDOs.
References
- 1. Precision Medicine Gains Momentum: Novel 3D Models and Stem Cell-Based Approaches in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Could 3D models of cancer enhance drug screening? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiproliferative activity of the topoisomerase I inhibitors topotecan and camptothecin, on sub- and postconfluent tumor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Antitumor Unsymmetrical Bisacridines on 3D Cancer Spheroids Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-clinical Safety and Toxicology Studies of Tenifatecan and Other Camptothecin Analogs
Disclaimer: Non-clinical safety and toxicology data for the specific compound Tenifatecan are not publicly available at the time of this writing. The following application notes and protocols are based on the known profile of camptothecin analogs, a class of anticancer agents to which this compound is presumed to belong. Data from a representative and well-characterized camptothecin analog, Topotecan, is used for illustrative purposes in the data tables. Researchers should consult relevant regulatory guidelines and conduct specific studies for any new chemical entity.
Introduction
This compound is a novel compound belonging to the camptothecin class of drugs. These agents exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase I by camptothecin analogs leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to double-strand breaks upon collision with the replication fork. This DNA damage ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.
This document provides a comprehensive overview of the recommended non-clinical safety and toxicology studies for a compound like this compound, based on the known profile of its drug class. It includes summaries of expected toxicological findings, detailed experimental protocols, and visual representations of the mechanism of action and experimental workflows.
Predicted Non-clinical Safety and Toxicology Profile
Based on the toxicological profile of other camptothecin analogs, the principal dose-limiting toxicities of this compound are expected to be myelosuppression and gastrointestinal toxicity.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems. For camptothecin analogs, particular attention should be paid to the cardiovascular, respiratory, and central nervous systems.
Toxicology
Single-Dose Toxicity: Acute toxicity studies are performed to determine the maximum tolerated dose (MTD) and to identify target organs for toxicity.
Repeat-Dose Toxicity: These studies are crucial for identifying the toxicological effects of longer-term exposure. The primary target organs for camptothecin analogs are tissues with rapidly dividing cells.
Genotoxicity: As DNA-damaging agents, camptothecin analogs are expected to be genotoxic. A battery of in vitro and in vivo tests is necessary to characterize this potential.
Carcinogenicity: Carcinogenicity studies for cytotoxic anticancer agents are often not required if the drug is intended for the treatment of advanced cancer, as the genotoxic nature is already established.
Reproductive and Developmental Toxicity: Due to their mechanism of action, camptothecin analogs are expected to have adverse effects on fertility and embryofetal development.
Data Presentation: Representative Toxicology Data for Topotecan
The following tables summarize non-clinical toxicology data for Topotecan, a representative camptothecin analog. This data is intended to provide a general understanding of the expected toxicological profile for this class of compounds.
Table 1: Summary of Genotoxicity of Topotecan [1]
| Assay Type | Test System | Metabolic Activation | Result |
| Gene Mutation | L5178Y mouse lymphoma cells | With and Without | Positive |
| Chromosomal Aberration | Cultured human lymphocytes | With and Without | Positive |
| In vivo Micronucleus Assay | Mouse bone marrow | N/A | Positive |
| Bacterial Reverse Mutation | S. typhimurium, E. coli | With and Without | Negative |
Table 2: Summary of Reproductive and Developmental Toxicity of Topotecan [1]
| Species | Dose Level (mg/kg/day) | Study Type | Key Findings |
| Rat | 0.23 | Fertility and Early Embryonic | Fetal resorption, microphthalmia, pre-implantation loss, mild maternal toxicity. |
| Rabbit | 0.10 | Embryo-Fetal Development | Maternal toxicity, embryolethality, and reduced fetal body weight. |
Signaling Pathway
The primary mechanism of action of camptothecin analogs is the inhibition of Topoisomerase I. The following diagram illustrates this signaling pathway leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Tenifatecan Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenifatecan. The following information is designed to address common issues related to the solubility of this lipophilic compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound (also known as SN2310) is a highly lipophilic prodrug of 7-Ethyl-10-hydroxycamptothecin (SN-38), a potent topoisomerase I inhibitor.[1][2] Its lipophilicity, a desirable trait for its in vivo formulation as an oil-in-water emulsion, presents a significant challenge for dissolution in aqueous-based media commonly used for in vitro assays, such as cell culture media and buffers. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the general approaches to dissolving lipophilic compounds like this compound for in vitro experiments?
The most common strategy involves a two-step process:
-
Stock Solution Preparation: Dissolve the compound in a water-miscible organic solvent at a high concentration.
-
Working Solution Preparation: Serially dilute the stock solution into the aqueous experimental medium to the desired final concentration.
Dimethyl sulfoxide (DMSO) is the most frequently used organic solvent for preparing stock solutions of poorly water-soluble drugs for in vitro assays.
Q3: Is there specific solubility data available for this compound?
For its active metabolite, SN-38, which is also poorly water-soluble, some solubility data has been reported:
| Solvent/System | Solubility of SN-38 |
| DMSO | ~25 mg/mL (with sonication) |
| Dimethylformamide (DMF) | ~0.1 mg/mL |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL |
This data for SN-38 should be used as a guideline. This compound, being a larger and more lipophilic conjugate, may exhibit different solubility characteristics.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue: My this compound solution is cloudy or I see visible precipitate after adding it to my cell culture medium.
This is a common issue arising from the low aqueous solubility of this compound. Here are several troubleshooting steps you can take:
Step 1: Optimize Your Stock Solution
-
Ensure Complete Dissolution: When preparing your DMSO stock solution, ensure the compound is fully dissolved. Gentle warming (to no more than 37°C) and vortexing or sonication can aid dissolution.
-
Use an Appropriate Stock Concentration: A highly concentrated stock solution requires a smaller volume to be added to your aqueous medium, which can sometimes lead to rapid precipitation at the point of addition. Conversely, a very dilute stock may require a larger volume, potentially increasing the final solvent concentration to toxic levels. Finding an optimal balance is key.
Step 2: Refine Your Dilution Protocol
-
Pre-warm Your Medium: Adding a cold stock solution to a warmer aqueous medium can sometimes induce precipitation. Try pre-warming your cell culture medium or buffer to 37°C before adding the this compound stock.
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock in a small volume of medium before adding it to the final, larger volume.
-
Add the Stock Solution Dropwise While Stirring: This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
Step 3: Manage the Final DMSO Concentration
-
Keep it Low: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and certainly no higher than 1%, to avoid solvent-induced cytotoxicity.
-
Run a Solvent Control: Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of DMSO as your highest this compound concentration) to account for any effects of the solvent itself.
Step 4: Consider Alternative Solubilization Strategies
If precipitation persists, you may need to explore more advanced formulation approaches. These should be approached with caution as they can influence the biological activity of the compound.
-
Use of Co-solvents: In some preclinical formulations, co-solvents like polyethylene glycol 400 (PEG400) and propylene glycol are used in combination with DMSO.[3][4]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Studies have shown that cyclodextrin complexation significantly enhances the solubility and stability of SN-38.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of lipophilic compounds. However, their use in cell-based assays must be carefully validated as they can affect cell membranes.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight of this compound: 905.19 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath or use a sonicator for short bursts to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve a final concentration of 10 µM in your desired final volume of medium.
-
Prepare an intermediate dilution by adding the calculated volume of the 10 mM stock solution to a small volume of pre-warmed medium (e.g., 1 mL). Mix gently by inverting the tube.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium.
-
Mix the final solution thoroughly by gentle inversion.
-
The final DMSO concentration will be 0.1%.
-
Use the working solution immediately. Do not store aqueous dilutions of this compound for extended periods.
-
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
This compound acts as a prodrug, releasing SN-38, which inhibits Topoisomerase I (TOP1). This inhibition leads to the stabilization of the TOP1-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to double-strand breaks during DNA replication. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow for Preparing this compound Working Solutions
This workflow outlines the key steps and decision points for preparing a soluble and non-toxic working solution of this compound for in vitro experiments.
Caption: Decision-making workflow for preparing this compound solutions.
References
Tenofovir Prodrugs (Tenofovir Disoproxil Fumarate & Tenofovir Alafenamide) Stability and Degradation Technical Support Center
This technical support center provides guidance on the stability testing and degradation product analysis of Tenofovir prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for Tenofovir prodrugs?
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress.[3][4] It is important to control the extent of degradation to avoid the formation of secondary degradants that may not be observed under normal storage conditions.[4]
Q2: What are the major degradation pathways for Tenofovir and its prodrugs?
The primary degradation pathways for Tenofovir involve the hydrolysis of the prodrug moieties and modifications to the adenine nucleus.[5][6] Under acidic and alkaline conditions, Tenofovir can undergo deamination of the adenine ring and cleavage of the phosphonate side chain.[5][7] For prodrugs like TDF, the ester linkages are susceptible to hydrolysis.[8]
Q3: Which analytical techniques are most suitable for stability testing of Tenofovir prodrugs?
A variety of analytical methods can be used for stability testing, with High-Performance Liquid Chromatography (HPLC) being the most common for quantifying the parent drug and its degradation products.[6][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.[5][6][8][10] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed for the simultaneous analysis of Tenofovir and other drugs in formulations.[3][11]
Q4: Are there any official guidelines for conducting stability studies?
Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for stability testing.[1][12] The ICH Q1A(R2) guideline, for instance, outlines the requirements for stability testing of new drug substances and products.[13] These guidelines detail the recommended storage conditions, testing frequencies, and data evaluation for establishing a retest period or shelf life.[12][13]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my chromatogram during a stability study.
-
Possible Cause 1: Formation of secondary degradation products.
-
Solution: Over-stressing the sample can lead to the formation of secondary degradants.[4] Try reducing the stress conditions (e.g., lower temperature, shorter exposure time, less concentrated acid/base).
-
-
Possible Cause 2: Interaction with excipients.
-
Solution: If you are analyzing a formulated product, excipients may interact with the drug substance under stress conditions. Analyze a placebo formulation under the same stress conditions to identify any excipient-related peaks.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware is scrupulously clean and use high-purity solvents and reagents to avoid contamination.
-
Problem: I am having difficulty separating the degradation products from the parent drug peak.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Method development is crucial for a stability-indicating assay. Experiment with different mobile phase compositions, pH, columns, and gradient profiles to achieve adequate resolution between the parent drug and all degradation products.
-
-
Solution: Refer to published methods for initial chromatographic conditions. For example, a reversed-phase C18 column is often used for Tenofovir analysis.[5][10]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways.[2][4]
1. Preparation of Stock Solution: Prepare a stock solution of the Tenofovir prodrug (e.g., 1 mg/mL) in a suitable solvent, such as methanol or a mixture of methanol and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and reflux for a specified period (e.g., up to 5 days).[5] Periodically withdraw samples, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and reflux for a specified period (e.g., up to 5 days).[5] Periodically withdraw samples, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
Neutral Hydrolysis: Reflux the stock solution in water for a specified period.[5]
-
Oxidative Degradation: Expose the stock solution to 3-30% v/v hydrogen peroxide at room temperature for up to 7 days.[5]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified duration.[8]
-
Photolytic Degradation: Expose the stock solution or solid drug substance to UV light (e.g., 254 nm) in a photostability chamber.[9]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC method that can be adapted for the analysis of Tenofovir prodrugs and their degradation products.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is often effective.[9]
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The peak areas of the parent drug and degradation products are used to determine the extent of degradation.
Quantitative Data Summary
Table 1: Summary of Tenofovir Degradation under Forced Hydrolytic Conditions
| Stress Condition | Degradation (%) | Time | Degradation Products (m/z) | Reference |
| 0.1 M HCl | ~27% | 24 hours | 170, 289.2 | [5] |
| 0.1 M HCl | >95% | 5 days | 170, 289.2 | [5] |
| 0.1 M NaOH | Significant degradation | - | 289.2 | [5] |
Table 2: Kinetic Data for Tenofovir Degradation
| Condition | Parameter | Value | Reference |
| Acidic | Half-life | 25.34 hours | [5][10] |
| Acidic | Shelf-life (t90%) | 3.84 hours | [5][10] |
| Alkaline | Half-life | 384.49 hours | [5][10] |
| Alkaline | Shelf-life (t90%) | 58.26 hours | [5][10] |
| Room Temp. Powder | Shelf-life | 23 months | [5][10] |
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Degradation Pathways of Tenofovir.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradants of Tenofovir Disoproxil Fumarate Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
Technical Support Center: Optimizing Tenifatecan Dosage in Preclinical Animal Models
This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tenifatecan dosage during preclinical animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, as a topoisomerase I inhibitor, works by binding to the topoisomerase I-DNA complex. This binding prevents the re-ligation of single-strand breaks created by topoisomerase I to relieve DNA torsional strain during replication. The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[1][2][3][4][5][6]
Q2: What are the common routes of administration for topoisomerase I inhibitors in preclinical models?
A2: Common administration routes in preclinical studies include intravenous (IV), oral (PO), intraperitoneal (IP), and subcutaneous (SC) injections.[7][8][9][10] The choice of route depends on the experimental goals, the formulation of the drug, and the desired pharmacokinetic profile.
Q3: What are the typical solvents or vehicles used for formulating this compound for animal studies?
A3: For preclinical studies, topoisomerase I inhibitors like Topotecan have been dissolved in sterile saline for intraperitoneal administration.[8] The solubility of the specific compound is a critical factor, and for poorly water-soluble drugs, formulations may include co-solvents, cyclodextrins, or lipid-based systems to enhance bioavailability.[11][12][13] It is essential to perform solubility and stability studies for this compound in the selected vehicle.
Q4: What are the expected dose-limiting toxicities of this compound in animal models?
A4: Based on data from other topoisomerase I inhibitors, the primary dose-limiting toxicity is myelosuppression, specifically neutropenia and thrombocytopenia.[2][14] Other potential side effects observed in preclinical models include gastrointestinal toxicity (diarrhea), weight loss, and elevated hepatic enzymes.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality or excessive weight loss in treated animals (>20%) | Drug dosage is too high. | - Reduce the dose of this compound.- Consider a less frequent dosing schedule.- Switch to a different administration route that may have a more favorable toxicity profile (e.g., subcutaneous instead of intravenous).[9][10]- Ensure accurate dose calculations and animal weighing. |
| Lack of tumor growth inhibition or desired therapeutic effect. | - Drug dosage is too low.- Suboptimal dosing schedule.- Poor drug bioavailability.- Tumor model is resistant to topoisomerase I inhibitors. | - Gradually increase the dose while closely monitoring for toxicity.- Optimize the dosing schedule; protracted low-dose daily administration can be more effective than intermittent high doses.[7][15]- Evaluate the formulation and consider reformulation to improve solubility and absorption.[11][12]- Confirm the expression of topoisomerase I in the tumor model. |
| Precipitation of the drug upon injection. | - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the formulation. | - Test the solubility of this compound in various biocompatible solvents.- Adjust the pH of the formulation; Topotecan's active lactone form is more stable at acidic pH.[2][16]- Consider using solubilizing agents like cyclodextrins.[13] |
| Inconsistent results between animals in the same treatment group. | - Inaccurate dosing.- Variability in drug administration.- Differences in animal health or tumor size at the start of the experiment. | - Ensure precise and consistent preparation of the drug formulation.- Standardize the administration technique (e.g., injection volume, speed, and location).- Randomize animals into treatment groups based on tumor volume and body weight to ensure homogeneity. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or athymic nude mice).
-
Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.
-
Dose Escalation: Start with a low, sub-therapeutic dose and escalate in subsequent groups by a defined factor (e.g., 1.5-2x).
-
Administration: Administer this compound via the chosen route (e.g., IV, IP, or PO) for a defined schedule (e.g., daily for 5 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is defined as the dose level below the one that causes severe morbidity or more than 10-20% mortality.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound at doses at or below the MTD.
Methodology:
-
Cell Culture: Culture the desired human tumor cell line (e.g., OVCAR-3 ovarian cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize animals into treatment and control groups based on tumor volume.
-
Treatment: Administer this compound at predetermined doses and schedules.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.
Data Presentation
Table 1: Example Dosing Schedules for Topotecan in Preclinical Mouse Models
| Tumor Model | Drug | Dose | Route | Schedule | Observed Outcome | Reference |
| Human Tumor Xenografts | Topotecan | 1.5 mg/kg/dose | Oral | 5 days/week for 12 weeks | High frequency of objective regressions in some tumor lines. | [7] |
| Human Tumor Xenografts | Irinotecan | 10 mg/kg/dose | IV | Daily for 5 days, every 2 weeks | Complete regressions in several colon tumor lines. | [7] |
| OVCAR-3 Ovarian Carcinoma | Topotecan | 0.625 mg/kg/day | IP | Daily for 20 days | Highest efficacy with manageable toxicity. | [15] |
| Pediatric Xenografts | Topotecan | 0.6 mg/kg | IP | 5 days on, 2 days off for 2 weeks | Significant increase in event-free survival in the majority of solid tumors. | [8] |
Table 2: Pharmacokinetic Parameters of Topotecan in Rats (4 mg/kg dose)
| Administration Route | Bioavailability (Lactone Form) | Bioavailability (Total Form) | Key Observation | Reference |
| Intravenous (IV) | - | - | Reference | [9][10] |
| Oral (PO) | ~20-22% | ~20-25% | Low bioavailability | [9][10] |
| Subcutaneous (SC) | 88.05% | 99.75% | Profile similar to sustained release, significantly higher bioavailability than oral. | [9][10] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical evaluation.
References
- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Topotecan - Wikipedia [en.wikipedia.org]
- 5. Topotecan: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Review of phase I clinical studies with topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Schedule-dependent activity of topotecan in OVCAR-3 ovarian carcinoma xenograft: pharmacokinetic and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. db.cngb.org [db.cngb.org]
Technical Support Center: Troubleshooting Tenifatecan Crystallization
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing and resolving crystallization issues with Tenifatecan in stock solutions. Given that this compound is a novel compound, this guide is based on established principles of small molecule handling and troubleshooting common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has formed crystals. What should I do?
A1: Crystallization upon storage in DMSO is a common issue for some small molecules.[1][2] The first step is to try and redissolve the compound. Gentle warming of the vial in a water bath (not exceeding 37°C) and vortexing or sonication can often bring the compound back into solution.[3] If the crystals do not dissolve, the solution may be supersaturated, and it would be best to prepare a fresh stock at a slightly lower concentration.
Q2: What is the recommended solvent and concentration for preparing this compound stock solutions?
A2: While specific data for this compound is not publicly available, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.[1][2] It is crucial to start with a concentration that is known to be soluble. If you are unsure, we recommend preparing a small test batch at various concentrations (e.g., 1 mM, 5 mM, 10 mM) to determine the optimal solubility. Avoid creating highly concentrated stocks that may be prone to precipitation.
Q3: How should I store my this compound stock solution to prevent crystallization?
A3: Proper storage is critical. For many compounds, long-term storage at -80°C is recommended to maintain stability and prevent degradation.[4] However, for some molecules, the freeze-thaw cycle can promote crystallization. If you observe precipitation after freezing, consider storing the stock solution at -20°C or even 4°C for short-term use, provided the compound is stable at these temperatures.[4] Aliquoting the stock solution into smaller, single-use vials can minimize freeze-thaw cycles.
Q4: Can I filter my stock solution to remove the crystals?
A4: Filtering the solution will remove the precipitated compound, leading to a significant and unknown decrease in the actual concentration of your stock solution.[5] This will affect the accuracy of your experimental results. Therefore, filtering is not recommended as a solution for crystallization. The focus should be on redissolving the compound or preparing a new, stable stock solution.
Q5: Why is it important to prevent crystallization of this compound in my experiments?
A5: The crystalline form of a drug is often much less soluble than its amorphous, dissolved state.[6][7] If this compound crystallizes out of solution, the actual concentration of the active compound available to interact with its target in your assay will be lower than intended, leading to inaccurate and unreliable data.[2] For compounds like topoisomerase inhibitors, which are structurally related to this compound, maintaining a specific concentration is crucial for observing the desired biological effect.[8][9][10]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound crystallization issues.
Issue 1: Crystals form in the stock solution immediately after preparation.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration exceeds solubility limit | Prepare a new stock solution at a lower concentration. | The requested concentration is likely above the solubility threshold of this compound in the chosen solvent.[3] |
| Incomplete initial dissolution | Increase vortexing or sonication time. Gentle warming (up to 37°C) may also help. | The compound may require more energy to fully dissolve. |
| Poor quality solvent | Use fresh, anhydrous, high-purity DMSO. | Water absorption by DMSO can decrease its solvating power for some compounds.[1] |
Issue 2: Crystals form in the stock solution during storage (e.g., at -20°C or -80°C).
| Potential Cause | Troubleshooting Step | Rationale |
| Freeze-thaw cycles | Aliquot the stock solution into single-use vials. | Repeated temperature changes can promote nucleation and crystal growth.[4] |
| Low temperature reduces solubility | Try storing a small aliquot at 4°C for a short period to see if it remains in solution (check for stability information first). | Some compounds are more soluble at slightly higher temperatures. |
| Supersaturated solution | Prepare a new stock at a lower concentration. | Even if initially dissolved, a supersaturated solution is inherently unstable and prone to crystallization over time.[11][12] |
Issue 3: Precipitate forms when diluting the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Decrease the final concentration of this compound in the aqueous solution. | The compound may not be soluble in the aqueous buffer at the desired concentration.[3] |
| High final DMSO concentration | Increase the dilution factor to keep the final DMSO concentration low (typically <0.5%).[4] | High concentrations of DMSO can be toxic to cells and may not be sufficient to maintain solubility upon high dilution in aqueous media. |
| Rapid change in solvent polarity | Perform a stepwise dilution. First, dilute the DMSO stock in a small volume of aqueous buffer before adding it to the final, larger volume. | This gradual change in polarity can help keep the compound in solution.[4] |
| Use of co-solvents or solubilizing agents | Consider the use of excipients like PEG400, Tween 80, or cyclodextrins in your final aqueous solution, if compatible with your experimental system.[4][11][12] | These agents can increase the aqueous solubility of hydrophobic compounds. |
Data Presentation
Table 1: General Solubility and Storage Recommendations for Small Molecule Inhibitors
| Parameter | Recommendation | Considerations |
| Primary Solvent | High-purity, anhydrous DMSO | Other organic solvents like ethanol or DMF can be tested if DMSO is problematic. |
| Stock Concentration | 1-10 mM (empirically determined) | Start with lower concentrations to ensure solubility. |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Test for precipitation after the first freeze-thaw cycle. |
| Final DMSO in Assay | < 0.5% | Higher concentrations can cause cell toxicity and may not aid solubility in aqueous media.[4][5] |
| Aqueous Diluent | As required by the experiment (e.g., PBS, cell culture media) | The pH and composition of the aqueous buffer can affect solubility.[13][14] |
Experimental Protocols
Protocol 1: Preparation of a Test Grid for this compound Solubility
-
Objective: To determine the optimal, stable concentration of this compound in DMSO.
-
Materials: this compound powder, anhydrous high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Methodology:
-
Prepare a series of small-volume (e.g., 100 µL) stock solutions of this compound in DMSO at varying concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM, 20 mM).
-
For each concentration, vortex thoroughly for 2 minutes. If not fully dissolved, sonicate for 10-15 minutes. Gentle warming (up to 37°C) can be applied.
-
Once dissolved, visually inspect for any undissolved particles.
-
Store the solutions at room temperature for 1 hour, 4°C for 24 hours, and -20°C for 24 hours.
-
After each storage condition, visually inspect for crystal formation. The highest concentration that remains clear under all conditions is the recommended maximum stock concentration.
-
Protocol 2: Stepwise Dilution into Aqueous Buffer
-
Objective: To minimize precipitation when diluting a DMSO stock into an aqueous solution.
-
Materials: this compound DMSO stock solution, aqueous buffer (e.g., PBS or cell culture medium), sterile polypropylene tubes.
-
Methodology:
-
Calculate the volumes needed for your final desired concentration.
-
Perform an intermediate dilution step. For example, to achieve a 1:1000 final dilution, first dilute the DMSO stock 1:10 in the aqueous buffer.
-
Vortex the intermediate dilution gently.
-
Add the appropriate volume of the intermediate dilution to the remaining volume of the aqueous buffer to reach the final concentration.
-
Mix the final solution by gentle inversion. Do not vortex vigorously as this can sometimes promote precipitation of certain compounds.
-
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing small molecule solubility.
Caption: Postulated mechanism of action for this compound.
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Topotecan - Wikipedia [en.wikipedia.org]
- 11. Stable supersaturated aqueous solutions of silatecan 7-t-butyldimethylsilyl-10-hydroxycamptothecin via chemical conversion in the presence of a chemically modified beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. helgroup.com [helgroup.com]
How to minimize Tenifatecan precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Tenifatecan precipitation in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a highly lipophilic prodrug of 7-Ethyl-10-hydroxycamptothecin (SN-38), a potent topoisomerase I inhibitor with antineoplastic activity.[1] It is formulated as an oil-in-water emulsion to overcome the poor aqueous solubility of SN-38. Precipitation of this compound or its active form, SN-38, from aqueous buffers can lead to inaccurate experimental results, loss of therapeutic efficacy, and potential complications in preclinical studies.
Q2: What are the main factors contributing to this compound precipitation?
Several factors can contribute to the precipitation of this compound and its active metabolite SN-38 in aqueous buffers:
-
Poor Aqueous Solubility: Both this compound and SN-38 are poorly soluble in water.[2]
-
pH-dependent Hydrolysis: The active lactone form of SN-38 is unstable at physiological pH (7.4) and undergoes reversible hydrolysis to an inactive carboxylate form.[2][3] This change in chemical structure can affect solubility.
-
Buffer Composition: The ionic strength and specific components of a buffer can influence the solubility of lipophilic compounds.
-
Temperature: Changes in temperature can affect the solubility of this compound.
-
Co-solvents: The type and concentration of any organic co-solvents used to initially dissolve this compound will impact its stability upon dilution in an aqueous buffer.
Q3: How can I improve the solubility of this compound in my experiments?
Strategies to enhance the solubility of this compound and its derivatives often involve:
-
Use of Co-solvents: Initially dissolving this compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before diluting it into the aqueous buffer of choice can improve solubility.
-
Formulation with Excipients: Incorporating solubilizing agents such as surfactants, cyclodextrins, or polymers can help maintain this compound in solution.[1][4][5]
-
pH Control: Maintaining a slightly acidic pH (around 4.0-6.0) can help to stabilize the active lactone form of SN-38 and may reduce precipitation.[3]
-
Use of Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems, such as the oil-in-water emulsion in which this compound is typically supplied, are designed to improve solubility and bioavailability.[1][2]
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous buffer. | High degree of supersaturation; low aqueous solubility of this compound. | - Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Decrease the final concentration of this compound.- Utilize a formulation containing solubilizing excipients (see Table 1 ). |
| Precipitate appears over time after dilution. | pH-dependent hydrolysis of SN-38 to the less soluble carboxylate form; compound degradation. | - Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4.0-6.0) to stabilize the lactone ring.[3]- Prepare solutions fresh and use them immediately.- Store stock solutions at -20°C or -80°C in an appropriate solvent. |
| Inconsistent results in cell-based assays. | Precipitation leading to variable effective concentrations of the drug. | - Visually inspect wells for any signs of precipitation before and during the experiment.- Consider using a solubility-enhancing formulation for the duration of the assay.- Perform a solubility test of this compound in your specific cell culture medium. |
| Low bioavailability in animal studies. | Precipitation in physiological fluids after administration. | - Utilize a robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a lipid-based nanoparticle formulation.[6]- Include precipitation inhibitors like HPMC or PVP in the formulation.[6] |
Quantitative Data on Solubility Enhancement
The following table summarizes strategies that have been shown to improve the solubility of SN-38, the active component of this compound. These approaches are expected to be beneficial for this compound formulations as well.
Table 1: Summary of Solubility Enhancement Strategies for SN-38
| Strategy | Example Excipient/Method | Observed Solubility Increase (relative to SN-38 alone) | Reference |
| Structural Modification | 10-O-fluoropropyl substitution | 17-fold | [7] |
| Structural Modification | Introduction of a tertiary amino group N-oxide | 300-fold | [4] |
| Nanoparticle Formulation | Phytantriol-based cubosomes | 6-fold | [1] |
| Nanoparticle Formulation with Surfactants | Phytantriol-DDAB cubosomes | 15-fold | [1] |
| Nanoparticle Formulation with Surfactants | Phytantriol-SDS cubosomes | 14-fold | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Aqueous Buffer
This protocol provides a general method for preparing a this compound solution for in vitro experiments.
-
Reconstitution of Lyophilized this compound:
-
If starting with a lyophilized powder, reconstitute this compound in a suitable organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
-
Dilution into Aqueous Buffer:
-
For the working solution, dilute the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
It is recommended to add the stock solution to the buffer dropwise while vortexing to facilitate mixing and minimize immediate precipitation.
-
The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects in biological assays.
-
-
Solubility Assessment:
-
After dilution, visually inspect the solution for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative assessment, the solution can be filtered or centrifuged, and the concentration of the supernatant can be measured by a suitable analytical method like HPLC.
-
Protocol 2: Screening for Optimal Buffer Conditions
This protocol outlines a method to identify the most suitable buffer conditions to maintain this compound solubility.
-
Prepare a series of buffers:
-
Prepare buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Consider testing different buffer systems (e.g., acetate, phosphate, citrate).
-
-
Prepare this compound solutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add a fixed amount of the stock solution to each buffer to achieve the desired final concentration.
-
-
Incubate and Observe:
-
Incubate the solutions at the desired experimental temperature (e.g., 37°C).
-
Visually inspect for precipitation at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quantify Soluble this compound:
-
At each time point, take an aliquot from each solution, centrifuge to pellet any precipitate, and measure the concentration of this compound in the supernatant using a validated analytical method.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound solutions.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Topotecan In Vivo Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Topotecan formulations for in vivo delivery. Given the significant formulation challenges associated with this compound, this guide aims to address common issues encountered during experimental work.
Troubleshooting Guide
Problem: Low or Inconsistent Anti-Tumor Efficacy in Animal Models
Possible Cause 1: pH-Dependent Instability of Topotecan
Topotecan's active lactone form is unstable at physiological pH (7.4) and rapidly hydrolyzes to an inactive carboxylate form.[1][2][3] This conversion significantly reduces its therapeutic efficacy.
Troubleshooting Steps:
-
Verify Formulation pH: Ensure that the final formulation for injection has a pH below 7.0 to maintain the active lactone form. Topotecan is more stable in acidic conditions.[1][2]
-
Use a Buffered Formulation: Prepare Topotecan in a buffered solution (e.g., citrate buffer) to maintain an acidic pH during administration.
-
Consider Nanoformulations: Encapsulating Topotecan in liposomes or nanoparticles can protect the lactone ring from hydrolysis at physiological pH.[4][5][6] The internal environment of these carriers can be maintained at an acidic pH to ensure stability.[6]
Possible Cause 2: Poor Drug Accumulation at the Tumor Site
Free Topotecan is rapidly cleared from circulation, which can limit its accumulation in tumor tissue.[7]
Troubleshooting Steps:
-
Evaluate Pharmacokinetics: Conduct pharmacokinetic studies to determine the plasma half-life of your formulation. A short half-life may indicate rapid clearance.
-
Utilize Enhanced Permeability and Retention (EPR) Effect: Employ nanoformulations (e.g., liposomes, PLGA nanoparticles) to take advantage of the EPR effect, leading to passive targeting and increased drug concentration at the tumor site.[8]
-
Consider Targeted Delivery: For enhanced specificity, surface-functionalized nanoparticles (e.g., with folate) can be used to actively target cancer cells.[4]
Possible Cause 3: Inadequate Dosing or Schedule
The therapeutic effect of Topotecan is schedule-dependent.[9]
Troubleshooting Steps:
-
Optimize Dosing Regimen: Experiment with different dosing schedules (e.g., more frequent lower doses versus a single high dose) to determine the most effective regimen for your tumor model. Extended exposure through continuous infusion or slow-release formulations can improve efficacy.[10]
-
Consult Literature for Model-Specific Dosing: Review published studies for your specific cancer model to identify established effective dosing and administration schedules for Topotecan.
Problem: High Toxicity and Adverse Effects in Animals
Possible Cause 1: High Peak Plasma Concentrations of Free Drug
Bolus administration of free Topotecan can lead to high peak plasma concentrations, causing systemic toxicity, particularly bone marrow suppression (neutropenia, thrombocytopenia).[11][12]
Troubleshooting Steps:
-
Switch to a Liposomal or Nanoparticle Formulation: Encapsulation of Topotecan can reduce the peak plasma concentration of the free drug, thereby mitigating systemic toxicity.[13][14]
-
Adjust the Dosing Schedule: Administering lower, more frequent doses or using a continuous infusion can help maintain therapeutic levels while avoiding high peak concentrations.
Possible Cause 2: Off-Target Drug Distribution
Non-specific distribution of Topotecan can lead to toxicity in healthy tissues.
Troubleshooting Steps:
-
Biodistribution Studies: Perform biodistribution studies to assess the accumulation of your formulation in various organs.
-
Enhance Tumor Targeting: Utilize nanoformulations to improve the tumor-to-normal-tissue drug ratio.
Frequently Asked Questions (FAQs)
Q1: Why is my Topotecan solution turning from a yellowish to a greenish color?
A1: Topotecan's lactone ring is in a pH-dependent equilibrium with its inactive carboxylate form.[1][11] A color change may indicate a shift in pH and the conversion of the active lactone to the inactive form. It is crucial to control the pH of your formulation to ensure the stability of the active compound.
Q2: What is the optimal pH for a Topotecan formulation?
A2: Topotecan is most stable at an acidic pH (typically below 6.5).[2] For intravenous administration, the formulation should be prepared to maintain this acidic environment for as long as possible before injection.
Q3: What are the advantages of using a liposomal formulation for Topotecan?
A3: Liposomal formulations of Topotecan offer several advantages, including:
-
Enhanced Stability: Protection of the active lactone ring from hydrolysis at physiological pH.[5][15]
-
Improved Pharmacokinetics: Prolonged circulation half-life and increased area under the curve (AUC).[6][7]
-
Reduced Systemic Toxicity: Lower peak plasma concentrations of the free drug, leading to reduced side effects like myelosuppression.[13]
-
Increased Tumor Accumulation: Passive targeting of tumors via the EPR effect.
Q4: Can I lyophilize my liposomal Topotecan formulation for long-term storage?
A4: Yes, lyophilization can be a suitable method for long-term storage of liposomal Topotecan, provided that appropriate cryoprotectants are used to maintain the vesicle size and integrity upon reconstitution.
Q5: What are some key parameters to consider when developing a Topotecan nanoparticle formulation?
A5: Key parameters include:
-
Particle Size: Typically in the range of 100-200 nm for optimal tumor accumulation via the EPR effect.
-
Drug Loading and Entrapment Efficiency: To ensure a sufficient therapeutic dose is delivered.
-
In Vitro Drug Release Profile: To understand the rate and mechanism of drug release from the nanoparticles. A sustained release profile is often desirable.[16]
-
Zeta Potential: To assess the stability of the nanoparticle suspension.
Data Presentation
Table 1: Pharmacokinetic Parameters of Free vs. Nanoformulated Topotecan
| Formulation | Half-life (t½) | Area Under the Curve (AUC) | Volume of Distribution (Vd) | Reference |
| Free Topotecan (IV) | ~2-3 hours | Low | ~30 L/m² | [17][18] |
| Topophore C (Liposomal) | 10- to 22-fold increase vs. free drug | 10- to 22-fold increase vs. free drug | Not Reported | [6] |
| PLGA Nanoparticles | Not Reported | 13.05-fold increase in bioavailability | Not Reported | [16][19] |
| SM/Chol Liposomal | Not Reported | 1000-fold increase vs. Hycamtin® (AUC₀₋₂₄ₕ) | Not Reported | [7] |
Table 2: Characteristics of Different Topotecan Nanoformulations
| Formulation Type | Composition | Particle Size (nm) | Entrapment Efficiency (%) | Key Findings | Reference |
| Liposomes (Topophore C) | Not specified | Not Reported | >98% | 2- to 3-fold more toxic than free TPT but superior anti-tumor efficacy. | [4][6] |
| PLGA Nanoparticles | Poly(lactide-co-glycolide) | 243.2 ± 4 | 60.9 ± 2.2 | Sustained release at physiological and acidic pH; 13.05-fold enhanced bioavailability. | [16] |
| SM/Chol Liposomes | Sphingomyelin/Cholesterol | Not Reported | Not Reported | Better drug retention compared to DSPC/Chol liposomes. | [7] |
Experimental Protocols
Protocol 1: Preparation of Topotecan-Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Technique)
This protocol is a summary of the method described by Padhi et al. (2018).[16]
-
Primary Emulsion: Dissolve Topotecan hydrochloride in an aqueous solution (e.g., containing 0.5% w/v polyvinyl alcohol). Dissolve PLGA polymer in an organic solvent (e.g., dichloromethane). Emulsify the aqueous drug solution in the organic polymer solution using sonication (e.g., 120 seconds).
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an external aqueous phase (e.g., containing a surfactant like PVA) and sonicate again to form a double emulsion (w/o/w).
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-entrapped drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for storage.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This is a general protocol based on common practices described in the literature.[10][13]
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., SKOV3 for ovarian cancer) under standard conditions. Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume (e.g., using the formula: (length × width²)/2).
-
Animal Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, free Topotecan, nanoformulated Topotecan).
-
Drug Administration: Administer the formulations via the desired route (e.g., intravenous injection) according to the predetermined dosing schedule.
-
Monitoring and Endpoint: Monitor the body weight and general health of the animals throughout the study as indicators of toxicity. The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined maximum size, and tumors from all groups are excised and weighed. Survival studies may also be conducted.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of Topotecan.
Caption: Experimental workflow for in vivo evaluation.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Critical Scrutiny on Liposomal Nanoparticles Drug Carriers as Modelled by Topotecan Encapsulation and Release in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of liposomal topotecan for use in treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 9. Clinical, pharmacokinetic and biological studies of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Exposure Topotecan Significantly Improves Long-Term Drug Sensitivity by Decreasing Malignant Cell Heterogeneity and by Preventing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. FF-10850, a Novel Liposomal Topotecan Achieves Superior Antitumor Activity via Macrophage- and Ammonia-Mediated Payload Release in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. researchgate.net [researchgate.net]
- 16. Formulation and optimization of topotecan nanoparticles: In vitro characterization, cytotoxicity, cellular uptake and pharmacokinetic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Oncology [pharmacology2000.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tenifatecan to SN-38 Conversion in Assays
This guide provides troubleshooting advice and detailed protocols for researchers working on the enzymatic conversion of Tenifatecan to its active metabolite, SN-38.
Note on Analogous Compounds: this compound (SN2310) is a novel prodrug of SN-38, composed of SN-38 conjugated to Vitamin E via a succinate linker[1][2]. Its conversion to SN-38 relies on the hydrolysis of this ester linkage, a process mediated by carboxylesterases (CE)[3][4][5]. This mechanism is analogous to the extensively studied conversion of Irinotecan (CPT-11) to SN-38[3][6]. Therefore, the data and troubleshooting principles established for Irinotecan are highly relevant and will be referenced throughout this guide to inform this compound assay optimization.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my SN-38 yield from this compound lower than expected?
A1: Low conversion can stem from several factors related to enzyme activity, assay conditions, or analyte stability.
-
Enzyme Source and Activity: The primary enzymes responsible for this conversion are carboxylesterases (CES), particularly CES1 and CES2, which are abundant in the liver[7][8]. If using tissue homogenates (e.g., liver microsomes) or plasma, enzyme activity can vary significantly between donors[9]. Consider using recombinant human CES2, which is more efficient at converting the prodrug to SN-38 than CES1[10].
-
pH-Dependent Stability: SN-38 exists in two forms: an active lactone and an inactive carboxylate[5]. The equilibrium is pH-dependent. Acidic conditions favor the active lactone form, while physiological or alkaline pH shifts the equilibrium toward the inactive carboxylate form[5]. Ensure your assay and sample processing steps maintain a pH below 6.0 to preserve the active lactone.
-
Non-Enzymatic Hydrolysis: While enzymatic conversion is primary, some non-enzymatic hydrolysis of the prodrug can occur. This background level should be measured in control incubations without enzymes and subtracted from the results[7].
-
Inhibitors: Your assay buffer or sample matrix may contain compounds that inhibit carboxylesterase activity. Loperamide and ciprofloxacin, for example, have been shown to cause weak inhibition[2].
Q2: What is causing high variability and poor reproducibility in my assay results?
A2: Inconsistent results are often linked to analyte stability and procedural variations.
-
Freeze-Thaw Cycles: Both Irinotecan and SN-38 are reported to be stable for up to five freeze-thaw cycles. However, repeated cycles should be avoided to ensure consistency.
-
Storage Temperature: The lactone forms of both the prodrug and SN-38 are unstable at room temperature or 37°C for extended periods (e.g., >20 hours). For long-term storage, samples should be kept at -80°C, where they are stable for at least 8 weeks. For short-term storage (up to one month), 4°C is adequate.
-
Sample Acidification: To prevent the conversion of the active lactone form to the inactive carboxylate during storage and processing, samples should be acidified[11]. A common method is to add a solution of 0.01 M HCl in methanol (2:3, v/v).
Q3: How do I prevent the degradation of SN-38 during the experiment?
A3: SN-38 is susceptible to both pH-dependent degradation and further metabolic conversion.
-
Control pH: As mentioned, maintain an acidic pH (ideally pH 4.0-5.0) during sample extraction and analysis to stabilize the active lactone ring[5].
-
Inhibit Further Metabolism: SN-38 is inactivated via glucuronidation by UGT1A1 enzymes, forming SN-38G[3][12]. If using a system with active UGTs (like liver microsomes), this pathway can deplete your SN-38. The reaction can be limited by shorter incubation times or by including UGT inhibitors if the experimental design allows.
Q4: Which analytical method is best for quantifying this compound and SN-38?
A4: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and specificity.
-
HPLC-FL: This is a robust method. A common approach uses a C8 or C18 column with a mobile phase of phosphate buffer (pH 4.0) and acetonitrile. Fluorescence detection can be set with an excitation of 370 nm and emission wavelengths of 420 nm for the prodrug and 540 nm for SN-38[5].
-
LC-MS/MS: This method offers higher sensitivity and specificity, which is crucial for detecting low concentrations. It monitors specific mass-to-charge (m/z) transitions for each analyte[11].
Quantitative Data Summary
For researchers transitioning from Irinotecan-based assays or seeking baseline parameters, the following data provides a useful reference.
Table 1: Comparison of Human Carboxylesterase (CES) Isoforms in Irinotecan Hydrolysis
| Enzyme | Relative Efficiency | Key Characteristics | Source |
|---|---|---|---|
| CES1 | Lower | Primarily located in the liver. Contributes significantly to Irinotecan hydrolysis due to high abundance, despite lower efficiency compared to CES2. | [7] |
| CES2 | ~7-fold Higher Intrinsic Clearance than CES1 | The major enzyme for Irinotecan activation in the intestine. Shows higher Vmax and lower affinity (higher Km) than CES1. |[7] |
Table 2: Stability and Storage Conditions for SN-38
| Condition | Duration | Stability Notes | Source |
|---|---|---|---|
| Freeze-Thaw | Up to 5 cycles | Analytes remain stable. | |
| Storage at 4°C | Up to 1 month | Stable. | |
| Storage at -80°C | At least 8 weeks | Stable. |
| Storage at Room Temp or 37°C | > 20 hours | Unstable; lactone form degrades. Sample acidification is recommended to overcome instability. | |
Experimental Protocols
Protocol: In Vitro Conversion of this compound to SN-38 using Human Liver Microsomes
This protocol is adapted from methods used for Irinotecan conversion and can be used as a starting point for this compound.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.
- Cofactor Solution: 5 mM Magnesium Chloride (MgCl2) in phosphate buffer.
- This compound Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in a suitable solvent like DMSO and dilute to the desired working concentration in the phosphate buffer just before use.
- Human Liver Microsomes (HLM): Thaw on ice. Dilute to a final protein concentration of approximately 0.2 mg/mL in the reaction buffer.
- Termination Solution: Acetonitrile containing an internal standard (e.g., Camptothecin).
2. Reaction Incubation: a. Pre-warm the cofactor solution and HLM suspension to 37°C in a water bath for 5 minutes. b. In a microcentrifuge tube, combine 180 µL of the HLM/cofactor mixture. c. To initiate the reaction, add 20 µL of the this compound working solution to achieve the desired final concentration. d. Vortex gently and incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). A linear increase in SN-38 is often observed within the first 60 minutes[9]. e. Include control reactions:
- Negative Control (T0): Terminate the reaction immediately after adding this compound.
- No-Enzyme Control: Replace HLM suspension with buffer to measure non-enzymatic hydrolysis.
3. Reaction Termination and Sample Processing: a. To stop the reaction, add 2 volumes (e.g., 400 µL) of the cold termination solution. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at >12,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube or HPLC vial. e. Acidify the sample by adding a small volume of formic acid or HCl to ensure SN-38 remains in its lactone form. f. Analyze the samples via HPLC-FL or LC-MS/MS.
Visualizations
Metabolic Pathway of this compound
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C55H72N2O9 | CID 11251571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intracellular conversion of irinotecan to its active form, SN-38, by native carboxylesterase in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irinotecan - Wikipedia [en.wikipedia.org]
- 6. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. SN-38 - Wikipedia [en.wikipedia.org]
Validation & Comparative
Tenifatecan vs. SN-38: A Comparative Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of tenifatecan and SN-38, two topoisomerase I inhibitors used in cancer research and drug development. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound, a derivative of the hexacyclic camptothecin analog exatecan, demonstrates significantly higher in vitro potency compared to SN-38, the active metabolite of irinotecan. Across a range of cancer cell lines, exatecan, a close surrogate for this compound, consistently exhibits IC50 values in the picomolar to low nanomolar range, whereas SN-38's potency lies in the nanomolar range. This suggests that this compound may be effective at lower concentrations, a desirable characteristic in drug development. Both compounds share a common mechanism of action by inhibiting topoisomerase I, leading to DNA damage and subsequent cell death.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for exatecan (representing this compound) and SN-38 in various human cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | Exatecan IC50 (nM) | SN-38 IC50 (nM) | Fold Difference (approx.) | Reference |
| MOLT-4 | Leukemia | 0.08 | 4.2 | 52.5x | [1] |
| CCRF-CEM | Leukemia | 0.06 | 2.8 | 46.7x | [1] |
| DMS114 | Small Cell Lung Cancer | 0.04 | 1.1 | 27.5x | [1] |
| DU145 | Prostate Cancer | 0.15 | 7.9 | 52.7x | [1] |
| HT-29 | Colon Carcinoma | Not explicitly stated for exatecan | 8.8 | - | [2] |
| P388 | Murine Leukemia | 0.975 (µg/ml) | 2.71 (µg/ml) | 2.8x | [3] |
Note: The potency of exatecan is reported to be 3 to 10 times greater than SN-38 in inhibiting topoisomerase I extracted from murine P388 leukemia cells[3]. In a panel of 32 human cancer cell lines, exatecan demonstrated IC50 values that were on average 6-fold lower than those of SN-38[3]. Another study highlighted that exatecan is over 10 to 50 times more potent than SN-38 in four different cancer cell lines[1].
Mechanism of Action: Topoisomerase I Inhibition
Both this compound (via exatecan) and SN-38 exert their cytotoxic effects by targeting topoisomerase I, a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription.
Figure 1. Mechanism of action of Topoisomerase I inhibitors.
The binding of the inhibitor to the topoisomerase I-DNA complex prevents the re-ligation of the single-strand break created by the enzyme. This stabilized ternary complex leads to the accumulation of DNA double-strand breaks upon collision with the replication fork, ultimately triggering apoptosis.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to determine IC50 values. Specific parameters may vary between studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2. General workflow for an MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add various concentrations of the test compound (this compound or SN-38) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after exposure to a cytotoxic agent.
Workflow:
Figure 3. General workflow for a clonogenic assay.
Detailed Steps:
-
Cell Plating: Seed a known number of cells in a culture dish.
-
Treatment: Expose the cells to varying concentrations of the drug for a specific duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution like methanol/acetic acid and stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to assess the drug's effect on cell survival.
Conclusion
The available in vitro data strongly suggests that this compound, as represented by its parent compound exatecan, is a more potent inhibitor of cancer cell growth than SN-38. This increased potency may offer therapeutic advantages. However, it is crucial to consider that in vitro potency is only one aspect of a drug's overall profile. Further investigations into factors such as pharmacokinetics, pharmacodynamics, and toxicity in preclinical models are necessary to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to perform their own head-to-head comparative studies under their specific experimental conditions to validate these findings.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Comparing Tenifatecan and Irinotecan efficacy in vivo
An in-depth comparison of the in vivo efficacy of Tenifatecan and Irinotecan requires specific preclinical or clinical data for this compound. At present, publicly available scientific literature and drug databases lack information on a compound named "this compound." This suggests that "this compound" may be a very new experimental compound, a drug candidate that has not progressed to published studies, or potentially a typographical error.
To provide a comprehensive comparison guide as requested, detailed information on this compound's in vivo studies, including experimental protocols and efficacy data, is essential.
In contrast, Irinotecan is a well-established chemotherapeutic agent, and a wealth of information is available regarding its mechanism of action and in vivo efficacy.
Irinotecan: Mechanism of Action and In Vivo Efficacy
Irinotecan is a prodrug that is converted to its active metabolite, SN-38.[1][2] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2][3][4][5] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to lethal double-strand breaks during DNA replication and ultimately, cell death.[2][3][4][5]
Signaling Pathway of Irinotecan
The mechanism of action of Irinotecan involves the disruption of the normal DNA replication process.
Caption: Mechanism of action of Irinotecan leading to apoptosis.
Request for Information on this compound
To proceed with a detailed and accurate comparison, we kindly request the user to provide the correct spelling of "this compound" or any alternative names for the compound. Furthermore, any available publications or internal data detailing its in vivo efficacy, experimental protocols, and mechanism of action would be invaluable in generating the requested comparison guide. Once this information is provided, a comprehensive analysis, including comparative data tables and visualizations, can be developed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topotecan - Wikipedia [en.wikipedia.org]
- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Tenifatecan Versus Topotecan in Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of topoisomerase I inhibitors, a critical class of anticancer agents, the emergence of novel formulations seeks to enhance efficacy and improve safety profiles over established drugs. This guide provides a detailed preclinical comparison of Tenifatecan, a lipophilic prodrug of SN-38, and Topotecan, a widely used chemotherapeutic agent. By examining their performance in various cancer models, this document aims to equip researchers, scientists, and drug development professionals with the objective data needed to inform future research and clinical strategies.
At a Glance: Key Preclinical Performance Metrics
To facilitate a direct comparison, the following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound (represented by liposomal SN-38 formulations) and Topotecan in various preclinical cancer models.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound (Liposomal SN-38) | S180 | Sarcoma | 0.08 | [1] |
| MCF-7 | Breast Cancer | 0.11 - 0.34 | [1][2][3] | |
| LLC | Lewis Lung Carcinoma | 0.18 | [1] | |
| HCT-116 | Colorectal Cancer | 0.12 | [1] | |
| U87MG | Glioblastoma | 0.3183 | [2] | |
| HT1080 | Fibrosarcoma | 0.046 | ||
| HepG2 | Liver Cancer | 0.076 | [4] | |
| Topotecan | Neuroblastoma Cell Lines (MYCN-amplified & non-amplified) | Neuroblastoma | 0.00071 - 0.489 | |
| Small Cell Lung Cancer Xenografts | Small Cell Lung Cancer | - | [5] |
Table 1: In Vitro Cytotoxicity of this compound (Liposomal SN-38) and Topotecan. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of cancer cells.
| Drug | Cancer Model | Dosing Regimen | Key Efficacy Findings | Citation |
| This compound (LE-SN38) | Human Pancreatic Cancer Xenograft (Capan-1) | 4 or 8 mg/kg, i.v., daily for 5 days | 65% and 98% tumor growth inhibition, respectively. | [6][7] |
| Murine Leukemia (P388) | 5.5 mg/kg, i.v., daily for 5 days | 100% survival. | [8][6][7] | |
| Human Colon Cancer Xenograft (HT-29) | 2, 4, or 8 mg/kg, i.v., daily for 5 days | 33%, 81%, and 91% tumor growth inhibition, respectively. | [9] | |
| Human Breast Cancer Xenograft (MX-1) | 4 or 8 mg/kg, i.v., daily for 5 days | 44% and 88% tumor growth regression, respectively. | [9] | |
| Topotecan | Neuroblastoma Xenografts (patient-derived) | 0.36 - 0.61 mg/kg, i.v., 5 days/week for 2 weeks | Partial to complete responses observed. | [10] |
| Small Cell Lung Cancer Xenografts | 1-2 mg/kg/day | >84% growth inhibition in 5 out of 6 xenografts. | [5] | |
| Rhabdomyosarcoma Xenografts | Protracted low-dose schedule | Complete regression in 4 out of 6 cell lines. |
Table 2: In Vivo Efficacy of this compound (LE-SN38) and Topotecan in Xenograft Models.
Mechanism of Action: Targeting Topoisomerase I
Both this compound (via its active metabolite SN-38) and Topotecan are potent inhibitors of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[11][12] By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of single-strand breaks.[12][13] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[12][13][14]
References
- 1. dovepress.com [dovepress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Initial Testing of Topotecan by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Cross-Resistance Profiles of Topoisomerase I Inhibitors
A detailed guide for researchers and drug development professionals on the cross-resistance patterns between topoisomerase I inhibitors, with a focus on the well-characterized agents, Topotecan and SN-38, the active metabolite of Irinotecan. This guide provides supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction
Topoisomerase I (Top1) inhibitors are a critical class of chemotherapeutic agents used in the treatment of various solid and hematological malignancies. These drugs function by stabilizing the covalent complex between Top1 and DNA, leading to DNA strand breaks and subsequent cell death.[1][2][3] However, the development of drug resistance, including cross-resistance to other inhibitors targeting the same enzyme, remains a significant clinical challenge.[1][4] Understanding the mechanisms underlying this cross-resistance is paramount for the development of novel therapeutic strategies and for optimizing the sequential use of these agents.
While the primary focus of this guide was intended to be on the novel agent Tenifatecan, a comprehensive search of the current scientific literature did not yield any specific data on its cross-resistance profile or its interactions with common resistance mechanisms. Therefore, this guide will focus on the extensively studied Top1 inhibitors, Topotecan and the active metabolite of Irinotecan, SN-38, to provide a robust framework for understanding cross-resistance within this drug class. The principles and mechanisms discussed herein are likely to be relevant for the evaluation of new chemical entities like this compound as they emerge.
A predominant mechanism of resistance to Topotecan and SN-38 involves the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[5][6][7][8] This transporter actively effluxes the drugs from the cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[6][8] This shared efflux mechanism is a major contributor to the observed cross-resistance between these two agents.[6][9]
Quantitative Analysis of Cross-Resistance
The following table summarizes the in vitro cytotoxicity and resistance profiles of Topotecan and SN-38 in a drug-sensitive parental cell line and its Topotecan-resistant subline overexpressing ABCG2. The data clearly demonstrates a significant increase in the IC50 values for both drugs in the resistant cell line, indicating strong cross-resistance.
| Drug | Cell Line | IC50 (µM) | Resistance Fold | Reference |
| Topotecan | NCI-H460 (Parental) | 0.027 ± 0.003 | 1 | [6] |
| NCI-H460/TPT10 (Resistant) | 10.66 ± 1.21 | 394.7 | [6] | |
| SN-38 | NCI-H460 (Parental) | 0.004 ± 0.001 | 1 | [6] |
| NCI-H460/TPT10 (Resistant) | 0.70 ± 0.09 | 176.9 | [6] |
Table 1: In vitro cytotoxicity of Topotecan and SN-38 against the NCI-H460 human non-small cell lung cancer cell line and its Topotecan-resistant variant (NCI-H460/TPT10) with ABCG2 overexpression.
Experimental Protocols
Establishment of Topotecan-Resistant Cell Line
The Topotecan-resistant cell line, NCI-H460/TPT10, was established by continuous exposure of the parental NCI-H460 cell line to gradually increasing concentrations of Topotecan.[6]
-
Initial Culture: Parental NCI-H460 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Stepwise Selection: The cells were initially exposed to a low concentration of Topotecan (e.g., 0.1 µM).
-
Dose Escalation: Once the cells developed resistance and resumed normal growth, the concentration of Topotecan in the culture medium was incrementally increased.
-
Stabilization: This process of stepwise selection was continued until the cells were able to proliferate in a high concentration of Topotecan (e.g., 10 µM).
-
Verification: The resistant phenotype was confirmed by comparing the IC50 of Topotecan in the resistant subline to the parental cell line using a cytotoxicity assay.
Cytotoxicity Assay (MTT Assay)
The sensitivity of the parental and resistant cell lines to Topotecan and other topoisomerase inhibitors was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., Topotecan, SN-38).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Resistance of Topoisomerase I Inhibitors
The following diagram illustrates the mechanism of action of Topoisomerase I inhibitors and the role of ABCG2 in mediating resistance.
Caption: Mechanism of Top1 inhibitors and ABCG2-mediated resistance.
Experimental Workflow for Cross-Resistance Study
The following diagram outlines the typical workflow for investigating cross-resistance between topoisomerase inhibitors in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Topoisomerase I inhibition with topotecan: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and Characterization of a Topotecan Resistant Non-small Cell Lung Cancer NCI-H460/TPT10 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ABCG2 Antagonists Reverse Topotecan-Mediated Chemotherapeutic Resistance in Ovarian Carcinoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model [frontiersin.org]
Comparative toxicity profile of Tenifatecan and Irinotecan
A comprehensive analysis of the preclinical and clinical safety data for two topoisomerase I inhibitors, Tenifatecan and Irinotecan, reveals distinct toxicity profiles, primarily in hematological and gastrointestinal adverse events. While both drugs share a common active metabolite, SN-38, their formulation and delivery mechanisms likely contribute to differences in their safety and tolerability.
Irinotecan, a well-established chemotherapeutic agent, is widely used in the treatment of various solid tumors. Its clinical utility, however, is often limited by severe, dose-limiting toxicities, most notably delayed diarrhea and neutropenia. This compound, a novel lipophilic prodrug of SN-38, was developed to improve upon the therapeutic index of Irinotecan by providing a more sustained release of the active metabolite. This guide provides a detailed comparison of the toxicity profiles of these two agents, supported by available experimental data.
Mechanism of Action and Toxicity Pathway
Both Irinotecan and this compound are prodrugs that are converted in the body to the active metabolite, SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
The toxicity of both drugs is also primarily mediated by SN-38. The conversion of Irinotecan to SN-38 is mediated by carboxylesterases. SN-38 is then detoxified in the liver through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in higher levels of SN-38 and an increased risk of severe toxicity.
This compound is a formulation of SN-38 covalently linked to tocopherol in an oil-in-water emulsion. This design is intended to allow for a slower, more controlled release of SN-38, potentially altering its pharmacokinetic and toxicity profile compared to the more rapid conversion of Irinotecan.
dot
Caption: Metabolic pathway of Irinotecan and this compound.
Quantitative Toxicity Data
The following tables summarize the reported adverse events from preclinical and clinical studies of this compound and Irinotecan. It is important to note that direct comparative clinical trial data is limited, and toxicity profiles can vary based on patient populations, dosing regimens, and concomitant medications.
Table 1: Hematological Toxicities
| Adverse Event | This compound (SN2310) | Irinotecan |
| Neutropenia | ||
| Grade 3/4 | Data not available in published literature | 21% - 54% |
| Anemia | ||
| Grade 3/4 | Data not available in published literature | 6% - 10% |
| Thrombocytopenia | ||
| Grade 3/4 | Data not available in published literature | 2% - 5% |
Table 2: Gastrointestinal Toxicities
| Adverse Event | This compound (SN2310) | Irinotecan |
| Diarrhea (Delayed) | ||
| Grade 3/4 | Data not available in published literature | 12% - 31% |
| Nausea | ||
| Grade 3/4 | Data not available in published literature | 12% - 15% |
| Vomiting | ||
| Grade 3/4 | Data not available in published literature | 8% - 13% |
Note: The data for Irinotecan is compiled from various clinical trials and may vary. Data for this compound from comprehensive clinical trial reports is not widely available in the public domain.
Experimental Protocols
The assessment of hematological and gastrointestinal toxicities for topoisomerase I inhibitors involves standardized preclinical and clinical methodologies.
Preclinical Toxicity Assessment in Animal Models
dot
Caption: Preclinical toxicity assessment workflow.
Hematological Toxicity:
-
Animal Models: Typically conducted in rats or mice.
-
Drug Administration: The test compound is administered intravenously or intraperitoneally at various dose levels.
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., daily or every other day) via tail vein or retro-orbital sinus puncture.
-
Complete Blood Count (CBC): Automated hematology analyzers are used to determine the counts of neutrophils, lymphocytes, platelets, and red blood cells.
-
Bone Marrow Analysis: At the end of the study, bone marrow may be harvested from the femur or tibia for cytological or histological examination to assess cellularity and myeloid-to-erythroid ratio.
Gastrointestinal Toxicity:
-
Animal Models: Rodent models are commonly used.
-
Clinical Observations: Animals are monitored daily for signs of toxicity, including the incidence and severity of diarrhea (e.g., using a scoring system based on stool consistency), body weight changes, and general well-being.
-
Histopathology: At necropsy, sections of the small and large intestine are collected, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin and eosin (H&E) and examined microscopically for evidence of mucosal damage, such as crypt apoptosis, villous atrophy, and inflammatory cell infiltration.
Clinical Trial Toxicity Assessment
Common Terminology Criteria for Adverse Events (CTCAE): In human clinical trials, the severity of adverse events is graded according to the National Cancer Institute's CTCAE. This standardized system allows for consistent reporting of toxicity across different studies and drugs.
-
Hematological Toxicity: Assessed through regular monitoring of complete blood counts. Neutropenia, anemia, and thrombocytopenia are graded based on the absolute cell counts.
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting are graded based on the frequency and severity of symptoms and the need for medical intervention.
Comparative Summary and Conclusion
While a direct, head-to-head comparison of the toxicity profiles of this compound and Irinotecan is hampered by the limited availability of public data for this compound, some inferences can be drawn based on their mechanisms of action.
As a lipophilic prodrug of SN-38, this compound is designed for a more sustained release of the active metabolite. This could potentially lead to a different toxicity profile compared to Irinotecan. A slower release might result in lower peak plasma concentrations of SN-38, which could translate to reduced acute toxicities. However, the prolonged exposure could also have implications for cumulative toxicities.
The major dose-limiting toxicities of Irinotecan are well-documented and include severe delayed diarrhea and neutropenia. These toxicities are directly related to the exposure to SN-38. The management of these adverse events is a critical aspect of Irinotecan-based chemotherapy.
Further clinical studies with comprehensive toxicity reporting for this compound are necessary to fully elucidate its safety profile and to determine if its novel formulation offers a tangible advantage over Irinotecan in terms of tolerability. Researchers and clinicians should remain vigilant in monitoring for both hematological and gastrointestinal adverse events when working with either of these topoisomerase I inhibitors.
Synergistic Alliance: Tenifatecan and PARP Inhibitors Redefine Cancer Therapy Horizons
For Immediate Release
A compelling body of preclinical evidence reveals a powerful synergistic relationship between Tenifatecan, a novel topoisomerase I inhibitor, and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination strategy marks a significant advancement in cancer therapy, demonstrating enhanced anti-tumor activity by crippling the DNA damage response (DDR) pathways in cancer cells. This guide provides a comprehensive comparison of the synergistic effects of this compound with various PARP inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
This compound, a derivative of the active metabolite of irinotecan, SN-38, functions by trapping topoisomerase I-DNA cleavage complexes. This action induces single-strand breaks (SSBs) in the DNA. Concurrently, PARP inhibitors block the base excision repair (BER) pathway, a critical mechanism for repairing SSBs. The simultaneous inhibition of both pathways leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into highly cytotoxic double-strand breaks (DSBs). This dual assault overwhelms the cancer cell's repair machinery, ultimately triggering programmed cell death (apoptosis). This synergistic lethality is particularly pronounced in tumors with pre-existing deficiencies in homologous recombination (HR), a key pathway for DSB repair.
Quantitative Analysis of Synergistic Effects
The synergistic potential of combining this compound (represented by its active metabolite SN-38) with various PARP inhibitors has been evaluated across multiple cancer cell lines. The following tables summarize the key quantitative data from these preclinical studies, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and combination indices (CI), where a CI value less than 1 indicates synergy.
Table 1: Synergistic Cytotoxicity of SN-38 and Olaparib in Ovarian and Colon Cancer Cells
| Cell Line | Cancer Type | SN-38 IC50 (nM) | Olaparib IC50 (µM) | Combination Treatment | Combination Index (CI) | Fold Reduction in SN-38 IC50 | Reference |
| A2780 | Ovarian Cancer | Not specified | Not specified | SN-38 + Olaparib | Synergistic | Not specified | [1] |
| OVCAR-3 | Ovarian Cancer | Not specified | Not specified | SN-38 + Olaparib | Synergistic | Not specified | [1] |
| Colon Cancer Cell Lines (Broad Spectrum) | Colon Cancer | Not specified | Not specified | SN-38 + Olaparib | Synergistic | ~2-fold | [2] |
Table 2: Synergistic Effects of Irinotecan (pro-drug of SN-38) with PARP Inhibitors in Small Cell Lung Cancer (SCLC) Cells
| PARP Inhibitor | IC50 Fold Change with 50 nM Irinotecan | Reference |
| Olaparib | 1649 ± 4049 | [3] |
| Talazoparib | 25 ± 34.21 | [3] |
| Venadaparib | 336 ± 596.01 | [3] |
Table 3: Synergistic Activity of SN-38 and Rucaparib in Endometrial Cancer
| Cancer Model | Finding | Reference |
| Primary Patient Endometrial Cancer Tumors (ex vivo 3D culture) | All four primary patient tumors exhibited synergy (CI < 1) | [4] |
| Endometrial Cancer PDX Models (in vivo) | Combination therapy induced significant tumor regression | [4] |
Table 4: Synergistic Inhibition of Cell Proliferation by SN-38 and Niraparib in Colorectal Cancer (CRC) Cell Lines
| Cell Line Status | Finding | Reference |
| Microsatellite Instability (MSI) and Microsatellite Stable (MSS) | Additive to synergistic inhibition of cell proliferation | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to assess the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound (or SN-38), a PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a SDS/HCl mixture).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values are determined from dose-response curves. The combination index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the drug combinations as described for the cell viability assay.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells (early apoptosis), while PI stains the nucleus of cells with compromised membranes (late apoptosis or necrosis).
-
Data Interpretation: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative) populations are quantified.[6][7]
DNA Damage Analysis (γ-H2AX Immunofluorescence)
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the drug combinations.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
-
Microscopy: The coverslips are mounted on slides and imaged using a fluorescence microscope.
-
Quantification: The number of γ-H2AX foci per nucleus is counted. An increase in the number of foci indicates an increase in DNA double-strand breaks.[8][9]
Visualizing the Synergistic Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow for evaluating the synergy between this compound and PARP inhibitors.
Caption: Mechanism of synergistic lethality between this compound and PARP inhibitors.
Caption: Workflow for evaluating the synergy of this compound and PARP inhibitors.
Conclusion
The combination of this compound with PARP inhibitors represents a highly promising therapeutic strategy. Preclinical data consistently demonstrates a synergistic effect, leading to enhanced cancer cell killing through the induction of overwhelming DNA damage. This approach holds the potential to expand the clinical utility of PARP inhibitors to a broader patient population beyond those with HR-deficient tumors. Further clinical investigation is warranted to translate these compelling preclinical findings into improved outcomes for cancer patients.
References
- 1. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of Olaparib (AZD2281) potentiates SN-38 cytotoxicity in colon cancer cells by indirect inhibition of Rad51-mediated repair of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Transferrin Receptor-Targeted Peptide Combination SN-38 and Rucaparib Conjugate for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Topotecan: A Comparative Analysis Against Standard-of-Care Chemotherapies in Ovarian, Small Cell Lung, and Cervical Cancers
For Immediate Release
[City, State] – [Date] – In the landscape of oncology, the rigorous evaluation of therapeutic agents against established treatment paradigms is crucial for advancing patient care. This guide provides a detailed comparative analysis of Topotecan, a topoisomerase I inhibitor, against standard-of-care chemotherapies for the treatment of recurrent or advanced ovarian cancer, relapsed small cell lung cancer (SCLC), and advanced cervical cancer. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, experimental methodologies, and a visual representation of the underlying mechanism of action.
Mechanism of Action: Topoisomerase I Inhibition
Topotecan exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription. By binding to the DNA-topoisomerase I complex, Topotecan prevents the re-ligation of single-strand breaks, leading to the accumulation of double-strand DNA breaks upon collision with the replication fork. This irreparable DNA damage ultimately triggers apoptosis in cancer cells.
Safety Operating Guide
Mitigating Risks: A Step-by-Step Guide to the Proper Disposal of Tenifatecan
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Tenifatecan is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This compound, an antineoplastic agent, requires meticulous disposal procedures due to its cytotoxic nature.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for the disposal of hazardous and antineoplastic drugs provide a comprehensive framework for its safe management.[2][3][4]
Core Principles of this compound Disposal
The fundamental principle underlying the disposal of this compound is the prevention of exposure to personnel and the environment.[2][5] This is achieved through a combination of appropriate personal protective equipment (PPE), designated waste containers, and adherence to institutional and regulatory protocols for hazardous waste.[4][6] All materials contaminated with this compound, including vials, syringes, PPE, and cleaning materials, must be treated as hazardous waste.[2][3]
Quantitative Data for Disposal Management
The following table summarizes key quantitative parameters and recommendations for the disposal of this compound and similar cytotoxic compounds. It is crucial to consult your institution's specific protocols and the relevant local and national regulations, as these may vary.
| Parameter | Guideline | Source |
| Trace Contamination Threshold | Items contaminated with less than 3% of the original drug weight. | General Hazardous Drug Guidelines |
| Bulk Contaminated Waste | Items containing more than 3% of the original drug weight. | General Hazardous Drug Guidelines |
| Sharps Disposal | Immediately place in a designated, puncture-resistant sharps container. | [2] |
| Liquid Waste Neutralization (if applicable) | Consult institutional protocols for chemical neutralization procedures. | Institutional Biosafety Manual |
| Incineration Temperature | High-temperature incineration (above 1,200°C) is the preferred method for destruction. | [7] |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-tested gloves.
-
Don a disposable gown made of a low-permeability fabric.
-
Use approved eye protection, such as safety goggles or a face shield.
-
In case of potential aerosol generation, a NIOSH-approved respirator is required.
2. Waste Segregation:
-
Trace Chemotherapy Waste: Items such as empty vials, syringes with no visible drug, gloves, gowns, and absorbent pads should be disposed of in a designated yellow chemotherapy waste container.[2]
-
Bulk Chemotherapy Waste: Syringes with remaining this compound, partially used vials, and materials from spill cleanups are considered bulk waste and must be disposed of in a designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[2]
-
Sharps Waste: All needles and syringes, regardless of residual volume, should be placed directly into a puncture-resistant, leak-proof sharps container labeled for cytotoxic waste.[2]
3. Container Management:
-
All waste containers must be clearly labeled with "Hazardous Drug Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.
-
Containers should be sealed when three-quarters full to prevent overfilling and potential spills.
-
Store sealed containers in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces using a two-step process.
-
First, clean the area with a detergent solution.
-
Second, decontaminate with a suitable agent, such as a sodium hypochlorite solution, followed by a rinse with sterile water.
5. Emergency Spill Procedures:
-
In the event of a spill, immediately alert personnel in the area.
-
Don appropriate PPE, including a respirator.
-
Use a spill kit specifically designed for cytotoxic drugs to contain and clean the spill.
-
All materials used for spill cleanup must be disposed of as bulk chemotherapy waste.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
References
- 1. This compound | C55H72N2O9 | CID 11251571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.uri.edu [web.uri.edu]
- 3. ph.health.mil [ph.health.mil]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. www3.paho.org [www3.paho.org]
- 6. ashp.org [ashp.org]
- 7. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
